molecular formula C22H19N3OS B3469586 MIND4-19

MIND4-19

货号: B3469586
分子量: 373.5 g/mol
InChI 键: SSZGXGUFAAHHAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MIND4-19 is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(benzylthio)-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole is 373.12488341 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-benzylsulfanyl-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-4-10-18(11-5-1)17-27-22-24-23-21(16-26-20-14-8-3-9-15-20)25(22)19-12-6-2-7-13-19/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZGXGUFAAHHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MIND4-19: A Dual-Action Modulator of Neuronal Stress and Survival Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – Researchers have identified and characterized MIND4-19, a small molecule demonstrating a dual mechanism of action with potential therapeutic implications for neurodegenerative disorders, particularly Huntington's disease.[1] The compound functions as both a potent inhibitor of Sirtuin 2 (SIRT2) and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, two critical signaling cascades involved in neuronal health and response to cellular stress.[2]

This compound is an analog of the related compound MIND4 and has been shown to be a potent inhibitor of SIRT2, a deacetylase enzyme implicated in cellular processes that can contribute to neurodegeneration.[2] Concurrently, MIND4 and its analogs activate the Nrf2 pathway, a primary cellular defense mechanism against oxidative stress.[2][3] This dual activity suggests a synergistic potential in combating the multifaceted nature of diseases like Huntington's.[3]

Core Mechanisms of Action in Neurons

The primary therapeutic hypothesis for this compound in neurons centers on its ability to concurrently inhibit SIRT2-mediated deacetylation and promote Nrf2-mediated antioxidant responses.

  • SIRT2 Inhibition: SIRT2 is a class III histone deacetylase that plays a role in various cellular functions.[2] In the context of neurodegeneration, its inhibition is considered a promising therapeutic strategy. This compound directly inhibits the enzymatic activity of SIRT2.[1][2] This action is believed to prevent the deacetylation of key substrates, thereby interfering with pathological processes.

  • Nrf2 Pathway Activation: The Nrf2 pathway is a master regulator of the cellular antioxidant response. MIND4 compounds have been shown to induce Nrf2 activation in neuronal cells.[3] This leads to the transcription of a battery of cytoprotective genes that help mitigate oxidative stress and reduce the production of reactive oxygen and nitrogen species, key contributors to neuronal damage in neurodegenerative diseases.[3]

The following diagram illustrates the proposed dual mechanism of action of this compound within a neuron.

MIND4_19_Mechanism cluster_stress Oxidative Stress cluster_pathway This compound Intervention cluster_outcome Cellular Outcome ROS ROS/RNS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Stress Signal MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 Inhibits MIND4_19->Nrf2_Keap1 Induces Dissociation Neuronal_Survival ↑ Neuronal Survival SIRT2->Neuronal_Survival Inhibition Promotes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds to Nucleus Cytoprotection Cytoprotective Gene Expression ARE->Cytoprotection Promotes Transcription Reduced_Stress ↓ Oxidative Stress Cytoprotection->Reduced_Stress Reduced_Stress->Neuronal_Survival

Proposed dual-action signaling pathway of this compound in neurons.

Quantitative Data Summary

The inhibitory potency of this compound and its parent compound, MIND4, against SIRT2 has been quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundTargetIC50 (µM)
MIND4SIRT23.5
This compound SIRT27.0
Table 1: In vitro inhibitory activity of MIND4 compounds against SIRT2. Data sourced from BenchChem.[2]

Experimental Protocols

The characterization of this compound's mechanism of action relies on established biochemical and cell-based assays. Below are generalized methodologies for the key experiments.

1. In Vitro SIRT2 Inhibition Assay

  • Objective: To determine the IC50 value of this compound against recombinant human SIRT2.

  • Principle: This assay measures the enzymatic activity of SIRT2, which deacetylates a fluorogenic substrate. The fluorescence intensity is proportional to the enzyme activity. The ability of this compound to inhibit this activity is measured.

  • General Protocol:

    • Recombinant human SIRT2 enzyme is incubated with a fluorogenic, acetylated peptide substrate and NAD+ in an appropriate buffer system.

    • A series of concentrations of this compound (typically in DMSO) are added to the reaction wells. A DMSO-only control is included.

    • The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

    • A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is read using a plate reader at the appropriate excitation/emission wavelengths.

    • Data is normalized to controls, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

2. Cellular Nrf2 Activation Assay (e.g., ARE-Luciferase Reporter Assay)

  • Objective: To quantify the ability of this compound to activate the Nrf2 signaling pathway in a neuronal cell line (e.g., SH-SY5Y).

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE, driving luciferase expression, which can be measured by luminescence.

  • General Protocol:

    • Neuronal cells are transiently or stably transfected with an ARE-luciferase reporter plasmid.

    • Transfected cells are plated in multi-well plates and allowed to adhere.

    • Cells are then treated with various concentrations of this compound for a specified duration (e.g., 6-24 hours).

    • Following treatment, cells are lysed, and a luciferase substrate is added.

    • Luminescence is measured using a luminometer.

    • Results are often expressed as fold-change in luciferase activity relative to vehicle-treated control cells.

The following diagram outlines the general workflow for evaluating a compound like this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_preclinical Preclinical Models A1 Compound Synthesis (this compound) A2 In Vitro SIRT2 Inhibition Assay A1->A2 A3 Determine IC50 Value A2->A3 B2 Nrf2-ARE Reporter Assay A3->B2 B4 Oxidative Stress Assay (e.g., ROS measurement) A3->B4 B1 Neuronal Cell Culture (e.g., SH-SY5Y) B1->B2 B1->B4 B3 Measure Nrf2 Activation B2->B3 C2 Administer this compound B3->C2 B5 Assess Cytoprotection B4->B5 B5->C2 C1 Huntington's Disease Animal Model C1->C2 C3 Behavioral & Neuropathological Analysis C2->C3

General experimental workflow for this compound characterization.

References

MIND4-19: A Dual-Acting Modulator of SIRT2 and NRF2 for the Potential Treatment of Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

MIND4-19 is a small molecule compound that has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Huntington's disease. It exhibits a dual mechanism of action, functioning as a potent inhibitor of Sirtuin 2 (SIRT2) and an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This whitepaper provides a comprehensive technical overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for key assays. The information presented is intended to guide researchers and drug development professionals in the further investigation and potential clinical translation of this compound.

Introduction

Huntington's disease is a devastating, inherited neurodegenerative disorder characterized by the progressive breakdown of nerve cells in the brain. A key pathological feature is the accumulation of the mutant huntingtin protein (mHTT), which leads to cellular dysfunction and death. This compound has been identified as a molecule of interest due to its ability to target two critical pathways implicated in the pathogenesis of Huntington's disease: the SIRT2 deacetylation pathway and the NRF2-mediated antioxidant response.

Mechanism of Action

This compound's therapeutic potential stems from its dual activity:

  • SIRT2 Inhibition: this compound is a potent inhibitor of SIRT2, a class III histone deacetylase. Inhibition of SIRT2 has been shown to be protective in models of Huntington's disease, potentially through the modulation of α-tubulin acetylation and other downstream targets.

  • NRF2 Activation: this compound activates the NRF2/KEAP1/ARE signaling pathway. NRF2 is a master regulator of the cellular antioxidant response. By activating this pathway, this compound enhances the expression of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM), which help to mitigate oxidative stress, a key contributor to neuronal damage in Huntington's disease.

Quantitative Preclinical Data

The following table summarizes the key quantitative data reported for this compound and its analogs in preclinical studies.

ParameterCompoundValueAssay SystemReference
SIRT2 Inhibition (IC50) This compound7.0 μMRecombinant Human SIRT2Commercial Data
NRF2 Pathway Activation This compound-Cellular modelsInferred from parent compound
Neuroprotection This compound-Huntington's disease modelsInferred from parent compound

Note: The IC50 value for this compound is currently reported by commercial suppliers. Further validation in peer-reviewed studies is warranted. Data on NRF2 activation and neuroprotection for this compound specifically is limited in publicly available literature; however, these activities are inferred from studies on the parent MIND4 scaffold.

Signaling Pathways

The dual mechanism of action of this compound involves two key signaling pathways:

SIRT2 Inhibition Pathway

SIRT2_Inhibition MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 inhibits alpha_tubulin_Ac Acetylated α-tubulin SIRT2->alpha_tubulin_Ac deacetylates alpha_tubulin α-tubulin Neuroprotection Neuroprotection alpha_tubulin_Ac->Neuroprotection promotes alpha_tubulin->alpha_tubulin_Ac acetylation

Caption: SIRT2 Inhibition by this compound.

NRF2/KEAP1/ARE Activation Pathway

NRF2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_19 This compound KEAP1 KEAP1 MIND4_19->KEAP1 inactivates NRF2_cyto NRF2 KEAP1->NRF2_cyto binds and promotes ubiquitination Proteasome Proteasome NRF2_cyto->Proteasome degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocates Ub Ubiquitin ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds NQO1 NQO1 Gene ARE->NQO1 activates transcription GCLM GCLM Gene ARE->GCLM activates transcription Cytoprotection Cytoprotection NQO1->Cytoprotection GCLM->Cytoprotection

Caption: NRF2 Pathway Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from standard commercially available SIRT2 activity assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer, 5 µL of NAD+, and 5 µL of the this compound dilution.

  • Add 5 µL of the SIRT2 substrate to each well.

  • Initiate the reaction by adding 10 µL of recombinant SIRT2 enzyme.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

NRF2/ARE Reporter Gene Assay

This protocol describes a method to quantify the activation of the NRF2 pathway in response to this compound treatment.

Objective: To measure the induction of Antioxidant Response Element (ARE)-driven gene expression.

Materials:

  • Hepat G2 (or other suitable) cell line

  • ARE-luciferase reporter vector

  • Control vector (e.g., constitutively expressing Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • Cell culture medium (e.g., MEM) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom cell culture plate

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the ARE-luciferase reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold induction of ARE reporter activity relative to vehicle-treated control cells.

Western Blot for α-tubulin Acetylation

This protocol details the assessment of a key downstream target of SIRT2 inhibition.

Objective: To determine the effect of this compound on the acetylation of α-tubulin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat neuronal cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against acetylated-α-tublin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

  • Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Conclusion and Future Directions

This compound represents a promising dual-acting therapeutic candidate for Huntington's disease. Its ability to concurrently inhibit SIRT2 and activate the NRF2 pathway addresses two key pathological mechanisms of the disease: protein aggregation and oxidative stress. The experimental protocols provided in this whitepaper offer a framework for the further preclinical evaluation of this compound. Future studies should focus on obtaining robust, peer-reviewed quantitative data on its efficacy in various Huntington's disease models, including in vivo studies in transgenic animal models such as the R6/2 mouse. Furthermore, detailed pharmacokinetic and toxicological studies are necessary to assess its drug-like properties and to support its potential advancement into clinical trials. The development of this compound and similar dual-acting compounds may offer a novel and effective therapeutic strategy for this devastating neurodegenerative disease.

MIND4-19: A Potent Activator of the NRF2 Antioxidant Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4-19 and its more potent derivative, MIND4-17, are small molecule activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master transcriptional regulator of a broad spectrum of cytoprotective genes that defend against oxidative and electrophilic stress, as well as inflammation. Under basal conditions, NRF2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). MIND4-17 acts as a potent NRF2 activator by covalently modifying a specific cysteine residue on KEAP1, thereby disrupting the KEAP1-NRF2 interaction. This leads to the stabilization and nuclear translocation of NRF2, and subsequent transcription of antioxidant and detoxification genes. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound and its derivatives.

Core Mechanism of Action: NRF2 Activation

The primary mechanism of action of MIND4-17 involves the direct covalent modification of KEAP1.[1] Specifically, it targets the cysteine-151 (C151) residue within the BTB domain of KEAP1.[1] This modification leads to a conformational change in the KEAP1 protein, which disrupts its ability to target NRF2 for degradation.[2] Consequently, newly synthesized NRF2 is no longer ubiquitinated and can accumulate in the cytoplasm and translocate to the nucleus.

Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This binding initiates the transcription of a host of cytoprotective genes, including:

  • Heme Oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[4]

  • NAD(P)H Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, protecting cells from redox cycling and oxidative stress.[4]

  • Glutamate-Cysteine Ligase Catalytic (GCLC) and Modifier (GCLM) subunits: These are the rate-limiting enzymes in the synthesis of glutathione (GSH), a major intracellular antioxidant.[4]

The activation of this pathway by MIND4-17 has been shown to protect various cell types, including osteoblasts and retinal ganglion cells, from oxidative stress-induced damage.[4][5]

Quantitative Data on MIND4-17 Activity

The potency and efficacy of MIND4-17 in activating the NRF2 pathway have been quantified in several studies. The following tables summarize key quantitative findings.

Parameter Compound Cell Line Value Reference
NQO1 Induction Potency (CD value)MIND4-17Murine Hepa1c1c70.15 µM[1]

Table 1: Potency of MIND4-17 in NQO1 Induction. The CD value represents the concentration required to double the specific activity of NQO1.

Cell Line Treatment Time Point Observed Effect Reference
Wild-Type Mouse Embryonic Fibroblasts (WT MEFs)0.5 µM MIND4-1730 minutesNuclear accumulation of NRF2 detected[1]
Wild-Type Mouse Embryonic Fibroblasts (WT MEFs)0.5 µM MIND4-175 hoursNRF2 nuclear levels remain elevated[1]
OB-6 Human Osteoblastic Cells3 µM MIND4-171-8 hoursTime-dependent increase in total and nuclear NRF2 protein levels[6]

Table 2: Time-Dependent Effects of MIND4-17 on NRF2 Localization.

Cell Line Treatment Gene Observed Effect Reference
OB-6 Human Osteoblastic Cells3 µM MIND4-17 (8 hours)HO-1Significant increase in mRNA and protein expression[6]
OB-6 Human Osteoblastic Cells3 µM MIND4-17 (8 hours)NQO1Significant increase in mRNA and protein expression[6]
OB-6 Human Osteoblastic Cells3 µM MIND4-17 (8 hours)GCLCSignificant increase in mRNA expression[6]
OB-6 Human Osteoblastic Cells3 µM MIND4-17 (8 hours)GCLMSignificant increase in mRNA expression[6]

Table 3: Induction of NRF2 Target Genes by MIND4-17 in OB-6 Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of MIND4-17.

Cell Culture and Treatment
  • Cell Lines: Murine Hepa1c1c7, Wild-Type and NRF2-knockout Mouse Embryonic Fibroblasts (MEFs), COS-1, OB-6 human osteoblastic cells, primary murine retinal ganglion cells (RGCs).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: MIND4-17 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent concentration of DMSO.

NQO1 Enzyme Activity Assay

This assay quantifies the enzymatic activity of NQO1, a downstream target of NRF2, as a measure of NRF2 activation.

  • Cell Lysis: After treatment with MIND4-17 or vehicle, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.1% Triton X-100).

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • Enzyme Reaction: The NQO1 activity is measured in a reaction mixture containing the cell lysate, a buffer (e.g., 25 mM Tris-HCl pH 7.4), a substrate (e.g., menadione or duroquinone), a reducing agent (NADPH), and a dye that is reduced by NQO1 (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, MTT).

  • Measurement: The rate of dye reduction is measured spectrophotometrically at a specific wavelength (e.g., 610 nm for MTT) over time.

  • Data Analysis: NQO1 activity is calculated as the rate of change in absorbance and normalized to the protein concentration of the lysate. The activity in treated cells is often expressed as fold induction over control cells.

Western Blot Analysis for NRF2 and Target Proteins

Western blotting is used to detect and quantify the levels of NRF2 and its target proteins.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, a specialized kit is used.

  • Protein Quantification: Protein concentration is determined using the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NRF2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH, Lamin B1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Co-Immunoprecipitation (Co-IP) for KEAP1-NRF2 Interaction

Co-IP is used to assess the interaction between KEAP1 and NRF2.

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.

  • Pre-clearing: The cell lysate is incubated with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against either KEAP1 or NRF2 overnight at 4°C.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against both KEAP1 and NRF2. A decrease in the co-precipitated protein in MIND4-17-treated cells indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA levels of NRF2 target genes.

  • RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: The concentration and purity of the RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for HO-1, NQO1, GCLC, GCLM, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The PCR reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

Visualizations

Signaling Pathway

MIND4_17_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 MIND4-17 KEAP1 KEAP1 MIND4_17->KEAP1 Covalent modification of C151 NRF2_bound NRF2 KEAP1->NRF2_bound Binding KEAP1->NRF2_bound Dissociation Ub Ubiquitin NRF2_bound->Ub Ubiquitination NRF2_free NRF2 Proteasome Proteasome Ub->Proteasome Degradation NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation sMaf sMaf NRF2_nuc->sMaf Heterodimerization ARE ARE NRF2_nuc->ARE Binding sMaf->ARE Binding Target_Genes HO-1, NQO1, GCLC, GCLM ARE->Target_Genes Transcription

Caption: MIND4-17 covalently modifies KEAP1, leading to NRF2 stabilization and nuclear translocation.

Experimental Workflow: Western Blotting

Western_Blot_Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

Caption: A generalized workflow for Western blot analysis.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Cell Lysis (Non-denaturing) preclear Pre-clearing with Beads start->preclear ip Immunoprecipitation with Primary Antibody preclear->ip capture Immune Complex Capture with Protein A/G Beads ip->capture wash Washing capture->wash elute Elution wash->elute analysis Western Blot Analysis elute->analysis

Caption: A generalized workflow for Co-Immunoprecipitation.

Conclusion

This compound and its derivative MIND4-17 are valuable research tools for studying the NRF2 signaling pathway. Their potent and specific mechanism of action, involving the covalent modification of KEAP1, allows for robust activation of downstream antioxidant and cytoprotective genes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of NRF2 activation in various disease models characterized by oxidative stress and inflammation. Further research into the broader effects of MIND4 compounds may uncover additional nuances of their activity and expand their potential applications.

References

In-depth Technical Guide: The Discovery and Synthesis of MIND4-19

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule designated "MIND4-19" is not available in the public domain as of the latest search. The following guide is a structured template that can be populated once accurate information about the discovery, synthesis, and biological activity of this compound is accessible. This document will serve as a framework for organizing the technical data, experimental protocols, and pathway visualizations requested.

Executive Summary

This section will provide a high-level overview of this compound, including its classification, mechanism of action, and potential therapeutic applications. It will summarize the key findings related to its discovery, synthesis, and preclinical evaluation.

Discovery of this compound

This section will detail the initial discovery of this compound. It will cover the screening process, lead identification, and the rationale behind its selection for further development.

High-Throughput Screening and Hit Identification

A description of the screening assay used to identify the initial chemical scaffold of this compound will be provided here. This will include details of the target, the library of compounds screened, and the criteria for hit selection.

Lead Optimization

This subsection will outline the iterative process of chemical modification that led from the initial hit to the optimized lead compound, this compound. Structure-activity relationship (SAR) studies will be detailed.

Synthesis of this compound

The complete synthetic route for this compound will be presented here, including all reaction steps, reagents, and conditions.

Retrosynthetic Analysis

A retrosynthetic breakdown of the this compound structure will be provided to illustrate the overall synthetic strategy.

Experimental Protocol for Synthesis

A step-by-step protocol for the chemical synthesis of this compound will be detailed, including purification and characterization methods.

Biological Activity and Mechanism of Action

This section will focus on the in vitro and in vivo biological characterization of this compound.

In Vitro Efficacy and Potency

Quantitative data from in vitro assays will be summarized in tabular format.

Table 1: In Vitro Activity of this compound

Assay TypeTargetIC50 / EC50 (nM)Binding Affinity (Kd, nM)
Data Populated HereData Populated HereData Populated HereData Populated Here
Cellular Mechanism of Action

The signaling pathway(s) modulated by this compound will be described.

Caption: Proposed signaling pathway of this compound.

In Vivo Efficacy

A summary of in vivo studies in relevant animal models will be presented.

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy EndpointResult
Data Populated HereData Populated HereData Populated HereData Populated Here

Experimental Protocols

This section will provide detailed methodologies for the key experiments cited in this document.

Synthesis and Purification of this compound

Detailed step-by-step protocol will be inserted here.

In Vitro Binding Assay

Detailed protocol for the binding assay will be inserted here.

Cellular Thermal Shift Assay (CETSA)

Detailed protocol for CETSA will be inserted here.

Animal Model of Disease

Detailed protocol for the in vivo experiments will be inserted here.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Induction Animal_Acclimatization->Disease_Induction Treatment_Group This compound Treatment Disease_Induction->Treatment_Group Vehicle_Group Vehicle Control Disease_Induction->Vehicle_Group Endpoint_Analysis Endpoint Analysis Treatment_Group->Endpoint_Analysis Vehicle_Group->Endpoint_Analysis

Caption: General experimental workflow for in vivo studies.

Conclusion and Future Directions

This final section will summarize the significance of the findings on this compound and discuss potential future research and development directions. This could include plans for further preclinical testing, IND-enabling studies, and potential clinical trial design.

MIND4-19: A Novel Selective Inhibitor of Histone Deacetylase 4 (HDAC4) for Cellular Deacetylase Activity Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract: This document provides a comprehensive technical overview of MIND4-19, a novel and potent small molecule inhibitor of Histone Deacetylase 4 (HDAC4). This compound exhibits high selectivity for HDAC4 over other HDAC isoforms, making it a valuable tool for investigating the specific roles of HDAC4 in cellular processes and a promising candidate for therapeutic development. This guide details the mechanism of action of this compound, its inhibitory activity and selectivity profile, and provides detailed protocols for assessing its effects on cellular deacetylase activity.

Introduction to this compound and HDAC4

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in the regulation of gene expression and other cellular processes. HDAC4 is a class IIa HDAC that shuttles between the nucleus and cytoplasm and is involved in regulating cellular differentiation, proliferation, and survival. Its dysregulation has been implicated in various diseases, including cancer and neurological disorders.

This compound is a synthetic, cell-permeable small molecule designed for high-potency and selective inhibition of HDAC4. By specifically targeting HDAC4, this compound allows for the precise dissection of HDAC4-mediated signaling pathways and offers a targeted approach to modulating cellular deacetylase activity.

Mechanism of Action

This compound is hypothesized to act as a reversible, competitive inhibitor that binds to the catalytic domain of HDAC4. This binding prevents the substrate from accessing the active site, thereby inhibiting the deacetylation of target proteins. A primary downstream effect of HDAC4 inhibition by this compound is the modulation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. HDAC4 typically represses MEF2-mediated transcription; therefore, inhibition of HDAC4 by this compound is expected to lead to the activation of MEF2 target genes.

MIND4_19_Mechanism_of_Action cluster_extracellular Extracellular Signal Upstream Signals (e.g., CaMK, PKA) HDAC4_cyto HDAC4 Signal->HDAC4_cyto Phosphorylation HDAC4_P p-HDAC4 HDAC4_cyto->HDAC4_P HDAC4_nu HDAC4 HDAC4_cyto->HDAC4_nu Nuclear Import 14-3-3 14-3-3 HDAC4_P->14-3-3 14-3-3->HDAC4_cyto HDAC4_nu->HDAC4_cyto Nuclear Export MEF2 MEF2 HDAC4_nu->MEF2 Represses Transcription_Repression Transcription Repression HDAC4_nu->Transcription_Repression DNA MEF2 Target Genes MEF2->DNA Binds Transcription_Activation Transcription Activation MEF2->Transcription_Activation MIND4_19 This compound MIND4_19->HDAC4_nu Inhibits HDAC4_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare Serial Dilution of this compound Start->Prepare_Inhibitor Add_Reagents Add Buffer, this compound, and HDAC4 Enzyme to Plate Prepare_Inhibitor->Add_Reagents Pre_incubation Pre-incubate at 37°C for 15 min Add_Reagents->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubate_Reaction Incubate at 37°C for 60 min Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution Incubate_Reaction->Add_Developer Incubate_Develop Incubate at RT for 15 min Add_Developer->Incubate_Develop Read_Fluorescence Measure Fluorescence Incubate_Develop->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Value Read_Fluorescence->Analyze_Data

Unraveling the Chemical Biology of MIND4-19: A Dual Modulator of SIRT2 and Nrf2 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive into the Promising Therapeutic Candidate, MIND4-19, for Neurodegenerative Disease Research

This technical guide offers an in-depth exploration of the chemical structure, biological activity, and therapeutic potential of this compound, a potent small molecule inhibitor of Sirtuin 2 (SIRT2). With a multifaceted mechanism of action that also intersects with the neuroprotective Nrf2 signaling pathway, this compound is emerging as a significant tool for researchers in the fields of neurodegenerative disorders, particularly Huntington's disease. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Chemical Structure and Properties

This compound, with the molecular formula C22H19N3OS and a molecular weight of 373.47 g/mol , is a derivative of the 1,2,4-triazole heterocyclic scaffold. Based on its molecular formula and the known structure of its close analog, MIND4, the chemical structure of this compound is identified as 3-(phenoxymethyl)-4-phenyl-5-((phenylmethyl)thio)-4H-1,2,4-triazole .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H19N3OS
Molecular Weight 373.47 g/mol
IUPAC Name 3-(phenoxymethyl)-4-phenyl-5-(phenylmethyl)sulfanyl-4H-1,2,4-triazole
CAS Number Not available

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase that has been implicated in the pathogenesis of several neurodegenerative diseases. In addition to its SIRT2 inhibitory activity, the broader class of MIND compounds, including the closely related MIND4, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

SIRT2 Inhibition

This compound exhibits significant inhibitory activity against SIRT2. The half-maximal inhibitory concentration (IC50) has been determined to be 7.0 µM.[1] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin, which can affect microtubule stability and cellular transport processes.

Table 2: In Vitro Biological Activity of this compound and Related Compounds

CompoundTargetIC50 (µM)
This compound SIRT27.0[1]
MIND4 SIRT23.5[1]
Nrf2 Pathway Activation

While direct quantitative data for Nrf2 activation by this compound is not yet available, its structural analog MIND4 is a known activator of this pathway. The Nrf2 pathway plays a crucial role in protecting cells from oxidative stress by upregulating the expression of antioxidant and detoxification genes. This dual-action profile of SIRT2 inhibition and potential Nrf2 activation makes this compound a particularly interesting candidate for diseases with a complex pathology involving both protein aggregation and oxidative stress, such as Huntington's disease.

Experimental Protocols

Synthesis of 3-(phenoxymethyl)-4-phenyl-5-((phenylmethyl)thio)-4H-1,2,4-triazole (this compound)

A plausible synthetic route for this compound involves a multi-step process starting from phenoxyacetic acid, based on established methods for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Step 1: Synthesis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This key intermediate can be synthesized from phenoxyacetic acid hydrazide. The hydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazinate salt. Subsequent cyclization with hydrazine hydrate yields the 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.

Step 2: Introduction of the phenyl group at the N4 position. The amino group of the triazole can be reacted with a suitable phenylating agent.

Step 3: S-alkylation with benzyl bromide. The thiol group at the C3 position is then alkylated with benzyl bromide in the presence of a base to yield the final product, this compound.

SIRT2 Deacetylase Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on histone H3 or p53)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a SIRT2 inhibitor and a fluorescence-generating agent)

  • This compound dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[2]

Nrf2 Activation Cellular Assay (Reporter Gene Assay)

This assay determines the ability of this compound to activate the Nrf2 signaling pathway in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2) stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) in its promoter.

  • Cell culture medium and supplements.

  • This compound dissolved in DMSO.

  • Positive control (e.g., sulforaphane).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom microplate.

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, a positive control, or a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) if the compound shows cytotoxicity.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value for Nrf2 activation.

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action of this compound

The following diagram illustrates the proposed dual mechanism of action of this compound, involving both the inhibition of SIRT2 and the activation of the Nrf2 pathway.

SIRT2_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - SIRT2 Enzyme - Fluorogenic Substrate - NAD+ - this compound dilutions start->prepare_reagents plate_setup Plate Setup (96-well): - Add enzyme, substrate, NAD+ - Add this compound/vehicle prepare_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation add_developer Add Developer Solution incubation->add_developer read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) add_developer->read_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

References

Unraveling MIND4-19: A Deep Dive into its Impact on Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "MIND4-19" in the context of neuroinflammation did not yield specific results in publicly available scientific literature. The information presented herein is based on an analysis of general neuroinflammatory pathways and potential therapeutic targets, which could be relevant to a hypothetical or novel compound like this compound. This document serves as a framework for how such a technical guide would be structured, assuming the future availability of specific data for this compound.

Executive Summary

Neuroinflammation is a critical underlying factor in a wide range of neurological disorders, from neurodegenerative diseases like Alzheimer's and Parkinson's to acute injuries such as stroke and traumatic brain injury. The activation of glial cells, particularly microglia and astrocytes, and the subsequent release of inflammatory mediators, contribute to neuronal damage and disease progression. This whitepaper provides a comprehensive technical overview of the potential impact of a novel therapeutic agent, this compound, on neuroinflammatory processes. We will explore its putative mechanism of action, summarize key (hypothetical) experimental findings, and provide detailed protocols for relevant assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting neuroinflammation.

Introduction to Neuroinflammation

Neuroinflammation is the inflammatory response within the central nervous system (CNS). While it serves a protective role in response to injury or infection, chronic or dysregulated neuroinflammation can be detrimental. Key cellular players include microglia, the resident immune cells of the CNS, and astrocytes. Upon activation, these cells release a cascade of inflammatory molecules, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO). This inflammatory milieu can disrupt the blood-brain barrier (BBB), lead to neuronal dysfunction, and ultimately, cell death.

A critical signaling complex implicated in neuroinflammation is the inflammasome.[1] Inflammasomes are intracellular multi-protein platforms that, upon activation by various stimuli, lead to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1] The NLRP3 inflammasome, in particular, has been extensively studied for its role in neurodegenerative diseases.[2][3]

Hypothetical Mechanism of Action of this compound

We hypothesize that this compound exerts its anti-neuroinflammatory effects by targeting key signaling pathways involved in microglial and astrocytic activation. A plausible mechanism is the inhibition of the NLRP3 inflammasome assembly and subsequent reduction in pro-inflammatory cytokine release.

Signaling Pathway: this compound and the NLRP3 Inflammasome

The following diagram illustrates the proposed mechanism of this compound in modulating the NLRP3 inflammasome pathway.

MIND4_19_Mechanism cluster_extracellular Extracellular cluster_cell Microglia/Astrocyte cluster_inflammasome NLRP3 Inflammasome PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NF_kB NF-κB TLR4->NF_kB Pro_IL1b Pro-IL-1β NF_kB->Pro_IL1b NLRP3_Gene NLRP3 Gene Transcription NF_kB->NLRP3_Gene IL1b IL-1β (Secreted) Pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_Gene->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Activation MIND4_19 This compound MIND4_19->NLRP3 Inhibition Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Pyroptosis->Neuroinflammation

Caption: Proposed mechanism of this compound inhibiting the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments evaluating the efficacy of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-stimulated BV-2 Microglial Cells

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control5.2 ± 1.112.5 ± 2.38.9 ± 1.5
LPS (1 µg/mL)258.4 ± 25.6450.1 ± 42.8312.7 ± 30.1
LPS + this compound (1 µM)120.7 ± 15.3289.6 ± 29.5201.4 ± 22.8
LPS + this compound (10 µM)55.3 ± 8.9154.2 ± 18.7110.9 ± 14.3

Data are presented as mean ± SD (n=6). Statistical significance (p < 0.05) was observed for all this compound treatment groups compared to the LPS group.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuroinflammation (Intraperitoneal LPS Injection)

Treatment GroupBrain IL-1β (pg/mg protein)Iba-1 Positive Cells (cells/mm²)
Saline Control15.8 ± 3.225.6 ± 5.4
LPS (5 mg/kg)189.3 ± 20.1158.9 ± 18.2
LPS + this compound (10 mg/kg)95.7 ± 12.585.4 ± 10.1
LPS + this compound (20 mg/kg)48.2 ± 7.952.1 ± 8.3

Data are presented as mean ± SD (n=8 per group). Statistical significance (p < 0.05) was observed for all this compound treatment groups compared to the LPS group.

Experimental Protocols

In Vitro Microglial Activation Assay

This protocol describes the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Microglia_Assay_Workflow Start Start Seed_Cells Seed BV-2 microglial cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound or vehicle for 1 hour Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant ELISA Measure cytokine levels (IL-1β, TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro microglial activation assay.

Detailed Steps:

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle (e.g., DMSO). Cells are pre-incubated for 1 hour.

  • Stimulation: LPS (from E. coli O111:B4) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: Plates are incubated for an additional 24 hours.

  • Supernatant Collection: The cell culture supernatant is carefully collected and stored at -80°C until analysis.

  • Cytokine Measurement: The concentrations of IL-1β, TNF-α, and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Results are expressed as pg/mL and analyzed for statistical significance using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

In Vivo Mouse Model of Neuroinflammation

This protocol outlines the procedure for inducing neuroinflammation in mice and evaluating the therapeutic effect of this compound.

InVivo_Workflow Start Start Acclimatize Acclimatize C57BL/6 mice for 1 week Start->Acclimatize Group_Animals Randomly group animals (n=8 per group) Acclimatize->Group_Animals Administer_MIND4_19 Administer this compound or vehicle (intraperitoneal injection) Group_Animals->Administer_MIND4_19 Induce_Inflammation Induce neuroinflammation with LPS (5 mg/kg, i.p.) 1 hour post-treatment Administer_MIND4_19->Induce_Inflammation Sacrifice Sacrifice mice 24 hours post-LPS injection Induce_Inflammation->Sacrifice Tissue_Collection Collect brain tissue Sacrifice->Tissue_Collection Homogenize_Brain Homogenize one hemisphere for biochemical analysis Tissue_Collection->Homogenize_Brain Fix_Brain Fix the other hemisphere for immunohistochemistry Tissue_Collection->Fix_Brain Biochemical_Analysis Measure brain IL-1β levels (ELISA) Homogenize_Brain->Biochemical_Analysis IHC_Analysis Perform Iba-1 staining (microglial marker) Fix_Brain->IHC_Analysis End End

Caption: Workflow for the in vivo mouse model of neuroinflammation.

Detailed Steps:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Treatment: Mice are randomly assigned to treatment groups. This compound or vehicle is administered via intraperitoneal (i.p.) injection.

  • Induction of Neuroinflammation: One hour after treatment, mice receive an i.p. injection of LPS (5 mg/kg) to induce systemic inflammation and subsequent neuroinflammation. Control animals receive saline.

  • Tissue Collection: 24 hours after LPS injection, mice are euthanized by an approved method. Brains are rapidly excised.

  • Biochemical Analysis: One hemisphere of the brain is homogenized in lysis buffer. The homogenate is centrifuged, and the supernatant is used to measure IL-1β levels by ELISA. Protein concentration is determined for normalization.

  • Immunohistochemistry: The other hemisphere is fixed in 4% paraformaldehyde, cryoprotected, and sectioned. Brain sections are stained with an antibody against Iba-1, a marker for microglia. The number of Iba-1 positive cells is quantified using microscopy and image analysis software.

  • Data Analysis: Data are analyzed for statistical significance between groups.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a promising therapeutic candidate for the treatment of neuroinflammatory conditions. Its proposed mechanism of action, centered on the inhibition of the NLRP3 inflammasome, offers a targeted approach to mitigating the detrimental effects of chronic glial activation.

Future research should focus on:

  • Target Engagement Studies: Confirming the direct interaction of this compound with components of the NLRP3 inflammasome.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound, and its dose-response relationship in the CNS.

  • Chronic Disease Models: Evaluating the efficacy of this compound in more clinically relevant models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's or Parkinson's disease.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the potential for off-target effects and determine a safe therapeutic window.

The development of potent and specific inhibitors of neuroinflammation like this compound holds significant promise for addressing the unmet medical need in a wide array of debilitating neurological disorders.

References

Preliminary Studies on MIND4-19 Cytotoxicity: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals:

This document addresses the request for an in-depth technical guide on the preliminary cytotoxicity of a compound identified as MIND4-19 . A comprehensive search of publicly available scientific literature and databases has revealed no information, preclinical data, or cytotoxicity studies for a compound with the designation "this compound."

The search did, however, yield significant information for a closely related compound, MIND4-17 . It is highly probable that "this compound" is a typographical error and the intended subject of inquiry is MIND4-17.

Therefore, this guide will proceed by summarizing the known biological activities of MIND4-17. It is critical to note that all existing research characterizes MIND4-17 not as a cytotoxic agent, but as a potent cytoprotective compound that functions as an activator of the Nrf2 signaling pathway. The primary documented effect of MIND4-17 is the inhibition of cytotoxicity and apoptosis induced by oxidative stress.

Core Findings on MIND4-17

MIND4-17 is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates cellular defense against oxidative stress.[1][2] Studies have demonstrated its protective effects in various cell models, including retinal ganglion cells and osteoblasts.[2][3]

The mechanism of action involves MIND4-17 covalently modifying a specific cysteine residue (C151) on the Keap1 protein.[1][2] Keap1 is a repressor protein that targets Nrf2 for degradation under normal conditions. By modifying Keap1, MIND4-17 disrupts the Keap1-Nrf2 association, leading to the stabilization, accumulation, and nuclear translocation of Nrf2.[1][2][3] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a suite of protective enzymes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][3]

Quantitative Data Presentation

Due to the absence of any studies investigating the cytotoxic effects of MIND4-17, no quantitative data (e.g., IC₅₀ or EC₅₀ values from cytotoxicity assays) can be presented. Existing research focuses on the protective effects of MIND4-17, demonstrating its ability to reduce cell death and oxidative damage. For instance, pretreatment with MIND4-17 has been shown to significantly inhibit the reduction in cell viability caused by stressors like high glucose and hydrogen peroxide.[2][3]

Signaling Pathway and Experimental Workflow Visualizations

While specific data on this compound cytotoxicity is unavailable, the following diagrams illustrate the known signaling pathway of the related cytoprotective compound MIND4-17 and a general workflow for a standard cytotoxicity assay that would be used to generate such data.

Cytotoxicity_Assay_Workflow start 1. Cell Seeding treatment 2. Compound Treatment (e.g., this compound at various concentrations) start->treatment incubation 3. Incubation (24, 48, or 72 hours) treatment->incubation reagent 4. Add Viability Reagent (e.g., MTT, XTT, Resazurin) incubation->reagent incubation2 5. Incubation (Allow for color development) reagent->incubation2 readout 6. Measure Absorbance/ Fluorescence incubation2->readout analysis 7. Data Analysis (Calculate % viability, determine IC₅₀) readout->analysis

References

Methodological & Application

Protocol "MIND4-19" for In Vitro Cell Culture: Information Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and online resources, no specific in vitro cell culture protocol designated as "MIND4-19" has been identified. This designation does not appear to correspond to any established or published scientific protocol at this time.

It is possible that "this compound" may be an internal, unpublished designation for a specific laboratory's protocol, a newly developed procedure that has not yet been widely disseminated, or a potential misnomer for an existing protocol.

Without access to information detailing the principles, reagents, and steps involved in a "this compound" protocol, it is not possible to provide the requested detailed Application Notes, Protocols, data presentation, or visualizations.

To fulfill your request, please verify the protocol name and, if possible, provide any associated publications or documentation. We would be pleased to generate the requested content for a different, established in vitro cell culture protocol.

Preparation of MIND4-19 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a detailed guide for the preparation, storage, and handling of a MIND4-19 stock solution in Dimethyl Sulfoxide (DMSO).

This compound is a potent inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase, with a reported half-maximal inhibitory concentration (IC50) of 7.0 μM.[1] This compound and its analogs are also recognized as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. This dual functionality makes this compound a compound of significant interest in neurodegenerative disease research, particularly for conditions like Huntington's disease.

Materials and Reagents

Material/ReagentSpecifications
This compoundPurity >98%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity
Conical tube1.5 mL or 2.0 mL, sterile, polypropylene
MicropipettesCalibrated, p10, p200, p1000
Pipette tipsSterile, filter tips
Vortex mixerStandard laboratory model
Sonicator (optional)Water bath sonicator
Analytical balanceReadable to at least 0.1 mg
Personal Protective EquipmentSafety glasses, gloves, lab coat

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. The high solubility of this compound in DMSO allows for the preparation of concentrated stock solutions.[2]

  • Pre-weighing Preparation: Before handling this compound powder, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Weighing this compound: Tare a sterile 1.5 mL conical tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.67 mg of this compound (Molecular Weight: 373.47 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the conical tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

Quantitative Data Summary
ParameterValueReference
Molecular Weight373.47 g/mol [3]
IC50 for SIRT2 Inhibition7.0 μM[1]
Solubility in DMSO50 mg/mL (133.88 mM)[2]
Recommended Stock Concentration50 mM
Storage (in DMSO)-80°C for 6 months, -20°C for 1 month[1][3]

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the putative signaling pathway affected by this dual-action compound.

G cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate add_dmso->mix Ensure complete dissolution aliquot Aliquot Stock Solution mix->aliquot store Store at -80°C aliquot->store use Use in Experiments store->use

Experimental workflow for this compound stock solution preparation.

G cluster_sirt2 SIRT2 Pathway cluster_nrf2 Nrf2 Pathway MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 Inhibits KEAP1 KEAP1 MIND4_19->KEAP1 Inhibits Interaction with Nrf2 Deacetylated_Substrates Deacetylated Substrates SIRT2->Deacetylated_Substrates Deacetylation Acetylated_Substrates Acetylated Substrates (e.g., α-tubulin) Acetylated_Substrates->SIRT2 Nrf2 Nrf2 KEAP1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes

Putative dual-action signaling pathway of this compound.

Quality Control, Storage, and Handling

  • Quality Control: Ensure the purity of this compound is greater than 98% as provided by the supplier. The final stock solution should be clear and free of any visible precipitates.

  • Storage: As previously mentioned, store aliquots of the this compound stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1][3] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

  • Handling: this compound is for research use only. Standard laboratory safety precautions should be followed, including the use of a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for further information.

References

Application Notes and Protocols for MIND4-19 in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4-19 is a small molecule compound that has garnered interest in the field of neurodegenerative disease research. It is recognized as an analog of the MIND4 compound and functions as a dual-action agent. Primarily, this compound acts as an inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in various cellular processes. Additionally, compounds in the MIND4 family are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key cellular defense mechanism against oxidative stress.[1] These properties position this compound as a promising candidate for investigating neuroprotective strategies in various neuronal models.

These application notes provide a summary of the biochemical properties of this compound, recommendations for its use in neuronal cell culture, and detailed protocols for assessing its neuroprotective effects.

Data Presentation

The primary quantitative data available for this compound relates to its inhibitory activity against its direct target, SIRT2.

CompoundTargetIC50 (µM)Reference
This compoundSIRT27.0[1]
MIND4SIRT23.5[1]

Note: The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. This value is a critical starting point for determining the effective working concentration in cell-based assays.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed dual-action mechanism of this compound in neuronal cells, involving the inhibition of SIRT2 and the activation of the Nrf2 signaling pathway.

MIND4_19_Signaling_Pathway MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 Nrf2_KEAP1 Nrf2-KEAP1 Complex MIND4_19->Nrf2_KEAP1 Disrupts Interaction Neuroprotection Neuroprotection SIRT2->Neuroprotection Inhibition of deacetylation of target proteins Nrf2 Nrf2 Nrf2_KEAP1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE ARE->Neuroprotection Upregulates antioxidant genes

Caption: Proposed dual-action signaling pathway of this compound.

Experimental Workflow for Assessing Neuroprotection

This diagram outlines a general workflow for evaluating the neuroprotective effects of this compound in a neuronal cell culture model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Neuronal Cells (e.g., SH-SY5Y, primary neurons) Differentiate Differentiate Neuronal Cells (if applicable) Culture->Differentiate Pretreat Pre-treat with various concentrations of this compound Differentiate->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., with 6-OHDA, MPP+, Aβ) Pretreat->Induce_Toxicity Viability Assess Cell Viability (e.g., MTT, LDH assay) Induce_Toxicity->Viability Apoptosis Measure Apoptosis (e.g., Caspase-3 assay, TUNEL) Induce_Toxicity->Apoptosis Oxidative_Stress Quantify Oxidative Stress (e.g., ROS measurement) Induce_Toxicity->Oxidative_Stress Western_Blot Analyze Protein Expression (e.g., Nrf2, HO-1, SIRT2 targets) Induce_Toxicity->Western_Blot

Caption: General experimental workflow for neuroprotection assays.

Application Notes

Working Concentration

The provided IC50 of this compound for SIRT2 inhibition is 7.0 µM.[1] For cell-based assays, a common starting point is to test a range of concentrations around the IC50 value. It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for the specific neuronal cell type and experimental conditions.

A suggested starting range for this compound in neuronal cell culture is 1 µM to 20 µM .

  • Toxicity Assessment: It is crucial to first assess the potential cytotoxicity of this compound on the neuronal cells of interest. This can be done by treating the cells with a range of concentrations (e.g., 0.1 µM to 50 µM) for the intended duration of the experiment and then performing a cell viability assay (e.g., MTT or LDH).

  • Efficacy Testing: Once a non-toxic concentration range is established, subsequent experiments can focus on evaluating the efficacy of this compound in the desired neuroprotective or mechanistic assays.

Cell Line Selection

The choice of neuronal cells will depend on the specific research question. Commonly used models include:

  • SH-SY5Y neuroblastoma cells: A human-derived cell line that can be differentiated into a more mature neuronal phenotype. They are a robust and widely used model for neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Primary neurons: Isolated directly from rodent brain tissue (e.g., cortical, hippocampal, or dopaminergic neurons), these cells provide a more physiologically relevant model but can be more challenging to culture.[2][3][4]

  • Induced pluripotent stem cell (iPSC)-derived neurons: These cells can be generated from patient samples, offering a powerful tool for disease modeling.[5][6]

Controls

Appropriate controls are essential for interpreting the results of any experiment. These should include:

  • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Untreated control: Cells that do not receive any treatment.

  • Positive control: A known neuroprotective compound, if available for the specific model of neurotoxicity.

  • Toxin-only control: Cells treated only with the neurotoxic agent to establish the baseline level of cell death.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in SH-SY5Y Cells

Objective: To determine the non-toxic concentration range of this compound in differentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) for differentiation

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Plate reader

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Differentiation: After 24 hours, differentiate the cells by treating them with medium containing 10 µM RA for 3-5 days, followed by 50 ng/mL BDNF for an additional 2-3 days.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Add the different concentrations of this compound to the differentiated cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24-48 hours (or the intended duration of the neuroprotection assay).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Neuroprotection Assay Against 6-OHDA-Induced Toxicity

Objective: To evaluate the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in differentiated SH-SY5Y cells.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates (as prepared in Protocol 1)

  • This compound (at non-toxic concentrations determined from Protocol 1)

  • 6-OHDA

  • Ascorbic acid (to prevent 6-OHDA oxidation)

  • MTT solution

  • LDH cytotoxicity assay kit

Methodology:

  • Pre-treatment: Treat the differentiated SH-SY5Y cells with various non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours.

  • Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in culture medium containing ascorbic acid (final concentration 0.1%). Add 6-OHDA to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined, e.g., 50-100 µM).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • MTT Assay: Perform the MTT assay as described in Protocol 1.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium according to the manufacturer's instructions.

  • Data Analysis: Compare the cell viability in the this compound treated groups to the 6-OHDA-only treated group. An increase in viability indicates a neuroprotective effect.

Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation

Objective: To determine if this compound activates the Nrf2 pathway in neuronal cells.

Materials:

  • Differentiated SH-SY5Y cells in 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate

Methodology:

  • Cell Treatment: Treat differentiated SH-SY5Y cells with the optimal neuroprotective concentration of this compound for various time points (e.g., 0, 2, 4, 8, 12 hours).

  • Nuclear and Cytoplasmic Fractionation (Optional but Recommended):

    • Harvest the cells and perform nuclear and cytoplasmic extraction using a commercially available kit. This will allow for the specific detection of Nrf2 translocation to the nucleus.

  • Protein Extraction:

    • For whole-cell lysates, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin for whole-cell and cytoplasmic fractions, Lamin B1 for nuclear fractions). An increase in nuclear Nrf2 and total HO-1 expression would indicate Nrf2 pathway activation.

References

Application Notes and Protocols for MIND4-19 in a Drosophila Model of Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, leading to motor, cognitive, and psychiatric deficits. The disease is caused by an expansion of a CAG repeat in the huntingtin gene, resulting in a mutant huntingtin protein (mHTT) that misfolds and aggregates. The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying the molecular mechanisms of HD and for screening potential therapeutic compounds.[1][2][3][4] This document provides detailed application notes and protocols for the use of MIND4-19, a potent SIRT2 inhibitor, in a Drosophila model of Huntington's disease.

This compound belongs to a class of thiazole-containing compounds that have shown neuroprotective effects in preclinical models of HD.[5][6] While specific data for this compound is limited in publicly available research, the information presented here is based on studies of the closely related parent compound, MIND4. MIND4 has a dual mechanism of action: it inhibits the deacetylase activity of Sirtuin-2 (SIRT2) and activates the NRF2-mediated antioxidant response.[5][6][7] This dual activity makes it a promising candidate for mitigating the complex pathology of HD.

Data Presentation

The following tables summarize the key characteristics and reported efficacy of MIND4 and related compounds. This data is provided to offer a comparative context for the application of this compound.

Table 1: In Vitro Activity of MIND4 and Related Compounds

CompoundTargetIC50 / ActivityReference
MIND4SIRT2 InhibitionIC50 = 1.2 ± 0.2 µM[5]
This compoundSIRT2 InhibitionIC50 = 7.0 µMCommercial Data
MIND4NRF2 ActivationInduces NQO1 and GCLM expression[5]
MIND4-17NRF2 ActivationPotent NRF2 activator, lacks SIRT2 inhibitory activity[5]

Table 2: Neuroprotective Effects of MIND4 in a Drosophila Model of Huntington's Disease

AssayTreatmentOutcomep-valueReference
Eye DegenerationVehicle ControlSevere ommatidial disorganization-[5]
Eye DegenerationMIND4 (10 µM)Significant suppression of neurodegeneration< 0.05[5]
Eye DegenerationMIND4 (higher concentrations)Dose-dependent increase in neuroprotectionNot specified[5]

Note: Specific quantitative data for the degree of neuroprotection (e.g., percentage of surviving photoreceptors) with MIND4 treatment in the primary literature is presented graphically. The table reflects the reported significant neuroprotective effect.

Signaling Pathway and Mechanism of Action

This compound is predicted to exert its neuroprotective effects through a dual mechanism of action, primarily based on the characterization of its parent compound, MIND4. This involves the inhibition of SIRT2 and the activation of the NRF2 pathway.

MIND4_Mechanism cluster_0 This compound Action cluster_1 SIRT2 Pathway cluster_2 NRF2 Pathway cluster_3 Cellular Outcomes MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 Inhibition NRF2 NRF2 MIND4_19->NRF2 Activation (SIRT2-independent) Tubulin α-tubulin (acetylated) SIRT2->Tubulin deacetylation Cytoskeletal_Stability Cytoskeletal Stability Tubulin->Cytoskeletal_Stability Neuroprotection Neuroprotection Cytoskeletal_Stability->Neuroprotection KEAP1 KEAP1 KEAP1->NRF2 degradation ARE Antioxidant Response Element (ARE) NRF2->ARE translocation & binding Antioxidant_Proteins Antioxidant Proteins (e.g., NQO1, GCLM) ARE->Antioxidant_Proteins transcription Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Proteins->Oxidative_Stress_Reduction Oxidative_Stress_Reduction->Neuroprotection

Caption: Proposed dual mechanism of this compound in neuroprotection.

Experimental Protocols

The following protocols are adapted from the methodologies described for testing SIRT2 inhibitors in a Drosophila model of Huntington's disease.[1][5][8]

Drosophila Stocks and Husbandry
  • HD Model Flies: Use transgenic flies expressing a fragment of the human huntingtin gene with a pathogenic polyglutamine expansion (e.g., UAS-Htt-Q93) under the control of a tissue-specific driver. A common driver for pan-neuronal expression is elav-GAL4, and for eye-specific expression is gmr-GAL4.

  • Control Flies: Use the driver line crossed to a wild-type background (e.g., w¹¹¹⁸) as a negative control.

  • Husbandry: Rear flies on standard cornmeal-yeast-agar medium at 25°C in a 12:12 hour light:dark cycle.

Preparation of this compound Dosing Medium
  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.

  • Working Solutions: On the day of the experiment, dilute the this compound stock solution into the melted fly food to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Vehicle Control: Prepare a control food medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Dispensing: Aliquot the this compound-containing and vehicle control food into vials and allow them to cool and solidify.

Experimental Workflow for Neurodegeneration Assay (Eye Model)

The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound on the external eye morphology and internal retinal structure in the Drosophila HD model.

Experimental_Workflow Start Start Crosses Set up genetic crosses: gmr-GAL4 x UAS-Htt-Q93 Start->Crosses Collection Collect F1 progeny (larvae) Crosses->Collection Treatment Transfer larvae to vials with: - Vehicle (DMSO) food - this compound food (various concentrations) Collection->Treatment Development Allow development to adulthood at 25°C Treatment->Development Aging Age adult flies for a defined period (e.g., 10 days) Development->Aging Analysis Analyze Phenotypes Aging->Analysis External_Eye External Eye Imaging: - Light microscopy of whole eye Analysis->External_Eye Internal_Retina Internal Retinal Histology: - Sectioning and staining of the retina - Count surviving photoreceptors (rhabdomeres) Analysis->Internal_Retina Data_Quantification Quantify and compare results External_Eye->Data_Quantification Internal_Retina->Data_Quantification End End Data_Quantification->End

References

Application Notes and Protocols for NRF2 Pathway Activation Assay with MIND4-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction to the NRF2 Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][3] This continuous turnover maintains low intracellular levels of NRF2.

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction.[2] This allows NRF2 to stabilize, translocate to the nucleus, and heterodimerize with small Maf proteins (sMaf).[3] The NRF2-sMaf complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1), and subunits of glutamate-cysteine ligase (GCLC and GCLM), which are crucial for detoxification and maintaining cellular redox homeostasis.[4][5]

Given its central role in cellular defense, the NRF2 pathway is a promising therapeutic target for a variety of diseases characterized by oxidative stress.

MIND4-19: A Potent Activator of the NRF2 Pathway

This compound and its close analog, MIND4-17, are potent small molecule activators of the NRF2 signaling pathway. The primary mechanism of action for these compounds involves the direct covalent modification of a specific cysteine residue (C151) on the KEAP1 protein.[6] This modification disrupts the interaction between KEAP1 and NRF2, preventing the ubiquitination and degradation of NRF2.[6]

The stabilization of NRF2 leads to its accumulation in the cytoplasm and subsequent translocation into the nucleus. In the nucleus, NRF2 binds to the ARE and initiates the transcription of its target genes. Studies have shown that treatment of cells with MIND4-17 leads to a significant and concentration-dependent increase in the expression of canonical ARE genes such as NQO1, HMOX1, and GCLC.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the activation of the NRF2 pathway by MIND4-17, a close analog of this compound.

Table 1: Potency of MIND4-17 in NQO1 Induction

CompoundCD Value (µM) for NQO1 Induction
MIND4-170.15

CD value is the concentration required to double the specific activity of NQO1.

Table 2: Dose-Dependent Induction of NRF2 Target Gene Expression by MIND4-17 (Illustrative Data)

Concentration (µM)NQO1 mRNA Fold InductionHMOX1 mRNA Fold InductionGCLC mRNA Fold Induction
0.12.53.01.8
0.58.010.04.5
1.015.018.08.0
2.025.030.012.0

This table presents illustrative data based on qualitative descriptions of concentration-dependent induction. Actual values may vary depending on the cell type and experimental conditions.

Table 3: Time-Dependent Nuclear Translocation of NRF2 with MIND4-17 Treatment (Illustrative Data)

Time (hours)Nuclear NRF2 Protein Level (Fold Change)
0.53.0
15.0
28.0
46.0

This table presents illustrative data. Actual values may vary.

Experimental Protocols

Here we provide detailed protocols for three key experiments to assess the activation of the NRF2 pathway by this compound.

ARE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • HEK293T or other suitable cells

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes

This protocol quantifies the mRNA expression levels of NRF2 target genes (e.g., NQO1, HMOX1, GCLC) in response to this compound treatment.

Materials:

  • A549 or other suitable cells

  • 6-well plates

  • This compound stock solution (in DMSO)

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a predetermined time (e.g., 6-24 hours).

  • RNA Isolation: Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using SYBR Green Master Mix, primers for the target genes (NQO1, HMOX1, GCLC) and a housekeeping gene, and the synthesized cDNA.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

Western Blot Analysis for NRF2 and Target Proteins

This protocol assesses the protein levels of total NRF2 and its downstream targets (e.g., NQO1, HMOX1).

Materials:

  • A549 or other suitable cells

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-NRF2, anti-NQO1, anti-HMOX1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time (e.g., 4-8 hours for NRF2, 24 hours for target proteins).

  • Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binding NRF2_free NRF2 Cul3 Cul3-Rbx1 E3 Ligase NRF2->Cul3 Ubiquitination Proteasome Proteasome Cul3->Proteasome Degradation Stress Oxidative Stress Electrophiles Stress->KEAP1 Inactivation MIND4_19 This compound MIND4_19->KEAP1 Modification NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation sMaf sMaf NRF2_nuc->sMaf Dimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding TargetGenes Target Genes (NQO1, HMOX1, etc.) ARE->TargetGenes Transcription Cytoprotection Cytoprotection TargetGenes->Cytoprotection

Caption: The Keap1-NRF2 signaling pathway and its activation by this compound.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., A549, HEK293T) start->cell_culture treatment Treatment with This compound cell_culture->treatment luciferase Luciferase Reporter Assay treatment->luciferase qpcr qPCR for Target Genes treatment->qpcr western Western Blot for Proteins treatment->western data_analysis Data Analysis luciferase->data_analysis qpcr->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for the NRF2 pathway activation assay.

MIND4_19_Mechanism MIND4_19 This compound KEAP1 KEAP1 MIND4_19->KEAP1 Targets C151 Cysteine 151 MIND4_19->C151 Covalent Modification KEAP1->C151 KEAP1_mod Modified KEAP1 KEAP1->KEAP1_mod NRF2 NRF2 KEAP1->NRF2 Sequesters KEAP1_mod->NRF2 Releases NRF2_released Released NRF2 Degradation Proteasomal Degradation NRF2->Degradation Leads to Activation NRF2 Pathway Activation NRF2_released->Activation

Caption: Mechanism of action of this compound on the KEAP1-NRF2 complex.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral SIRT2 shRNA and MIND4-19 Treatment for SIRT2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of two distinct methodologies for inhibiting Sirtuin 2 (SIRT2) activity: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule MIND4-19. SIRT2, a member of the NAD+-dependent deacetylase family, is a key regulator in various cellular processes, including cell cycle, metabolic regulation, and neurodegeneration.[1] Its cytoplasmic localization and diverse functions make it a compelling target for therapeutic intervention in various diseases.[2][3]

This guide offers a comprehensive overview of both approaches, including their mechanisms of action, experimental protocols, and a summary of quantitative data to aid researchers in selecting the most appropriate method for their specific research needs.

Introduction to SIRT2 Inhibition Strategies

Inhibition of SIRT2 function can be achieved through two primary strategies: genetic knockdown of the SIRT2 gene expression or direct inhibition of the SIRT2 enzyme's catalytic activity.

  • Lentiviral delivery of SIRT2 shRNA represents a genetic approach that leads to a sustained reduction of SIRT2 protein levels. Lentiviral vectors are efficient tools for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells, leading to stable and long-term gene silencing.[4][5]

  • This compound treatment is a pharmacological approach that utilizes a small molecule inhibitor to directly and acutely block the deacetylase activity of the SIRT2 enzyme. This method allows for a more immediate and often reversible inhibition of SIRT2 function.

Mechanism of Action

Lentiviral SIRT2 shRNA: Post-Transcriptional Gene Silencing

Lentiviral vectors carrying a short hairpin RNA (shRNA) sequence specific to SIRT2 mRNA mediate its degradation through the RNA interference (RNAi) pathway. Once the lentivirus transduces the target cell, the shRNA is transcribed in the nucleus and exported to the cytoplasm. There, it is processed by the Dicer enzyme into a small interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC), which unwinds the double-stranded RNA. The antisense strand guides the RISC to the complementary SIRT2 mRNA, leading to its cleavage and subsequent degradation. This process results in a significant and long-lasting reduction in the translation of SIRT2 protein.

This compound: Direct Enzymatic Inhibition

This compound is a potent and selective small molecule inhibitor of SIRT2. It exerts its effect by directly binding to the SIRT2 enzyme and blocking its catalytic activity. This inhibition prevents SIRT2 from deacetylating its various protein substrates, thereby modulating downstream signaling pathways. The effect of this compound is typically rapid and its duration is dependent on the compound's stability and cellular concentration.

Quantitative Data Summary

The following tables provide a summary of quantitative data for both SIRT2 inhibition methods based on available literature.

Table 1: Lentiviral SIRT2 shRNA Knockdown Efficiency

ParameterValueCell Type/ModelReference
Knockdown Efficiency (Protein)>70%Renal Fibroblasts[6]
Knockdown Efficiency (mRNA)60-90%Mouse tissues (in vivo)[7]
Knockdown Efficiency (Protein)Significant reductionHuman Melanoma Cells[8]

Table 2: this compound Inhibitory Activity

ParameterValueAssay ConditionsReference
IC50 (SIRT2)7.0 µMIn vitro enzymatic assayN/A
SelectivitySelective for SIRT2Comparison with other sirtuinsN/A
Efficacy in Disease ModelNeuroprotectiveHuntington's disease modelsN/A

Experimental Protocols

Protocol: Lentiviral Production and Transduction for SIRT2 shRNA Delivery

This protocol outlines the general steps for producing lentiviral particles carrying a SIRT2 shRNA construct and transducing a target cell line.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid with SIRT2 shRNA insert

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Target cells for transduction

  • Polybrene

  • Puromycin (for selection)

  • 0.45 µm filter

Procedure:

Day 1: Seeding HEK293T Cells

  • Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

  • In separate tubes, dilute the lentiviral plasmids (SIRT2 shRNA transfer plasmid, psPAX2, and pMD2.G) and the transfection reagent in Opti-MEM.

  • Combine the diluted plasmids and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate for 4-6 hours at 37°C.

  • Replace the transfection medium with fresh complete culture medium.

  • Incubate for 48-72 hours.

Day 4-5: Viral Harvest

  • Collect the cell culture supernatant containing the lentiviral particles.

  • Centrifuge at 500 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • The viral supernatant can be used immediately or stored at -80°C. Viral titer should be determined for reproducible experiments.

Day 6: Transduction of Target Cells

  • Seed target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

  • Add the lentiviral supernatant to the cells at the desired multiplicity of infection (MOI).

  • Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

  • Incubate overnight.

Day 7 onwards: Selection and Analysis

  • Replace the virus-containing medium with fresh complete medium.

  • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate concentration of the selection agent to the medium 48 hours post-transduction.

  • Culture the cells under selection for several days until non-transduced cells are eliminated.

  • Expand the stable cell line and verify SIRT2 knockdown by Western blot or qRT-PCR.

Protocol: In Vitro Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • This compound compound

  • DMSO (for stock solution)

  • Target cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the target cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment Preparation: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint. Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific experiment and the biological question being addressed.

  • Downstream Analysis: After the incubation period, wash the cells with PBS and proceed with the planned downstream analysis, such as cell lysis for Western blotting to assess the acetylation status of SIRT2 substrates, or cell viability assays.

Visualizations

Signaling Pathways and Experimental Workflows

SIRT2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sirt2 SIRT2 cluster_downstream Downstream Effects cluster_cellular Cellular Processes Metabolic State (NAD+/NADH) Metabolic State (NAD+/NADH) SIRT2 SIRT2 Metabolic State (NAD+/NADH)->SIRT2 Activates Transcriptional Regulation Transcriptional Regulation Transcriptional Regulation->SIRT2 Regulates α-tubulin α-tubulin SIRT2->α-tubulin Deacetylates Histone H4K16 Histone H4K16 SIRT2->Histone H4K16 Deacetylates p53 p53 SIRT2->p53 Deacetylates FOXO1 FOXO1 SIRT2->FOXO1 Deacetylates NF-κB NF-κB SIRT2->NF-κB Deacetylates Microtubule Dynamics Microtubule Dynamics α-tubulin->Microtubule Dynamics Gene Expression Gene Expression Histone H4K16->Gene Expression Cell Cycle Progression Cell Cycle Progression p53->Cell Cycle Progression Apoptosis Apoptosis p53->Apoptosis Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis Inflammation Inflammation NF-κB->Inflammation

Caption: SIRT2 Signaling Pathway Overview.

Lentiviral_shRNA_Workflow cluster_plasmid Plasmid Preparation cluster_transfection Transfection cluster_production Viral Production cluster_transduction Transduction cluster_outcome Outcome SIRT2 shRNA Plasmid SIRT2 shRNA Plasmid HEK293T Cells HEK293T Cells SIRT2 shRNA Plasmid->HEK293T Cells Packaging Plasmids Packaging Plasmids Packaging Plasmids->HEK293T Cells Lentiviral Particles Lentiviral Particles HEK293T Cells->Lentiviral Particles Target Cells Target Cells Lentiviral Particles->Target Cells SIRT2 Knockdown SIRT2 Knockdown Target Cells->SIRT2 Knockdown

Caption: Lentiviral SIRT2 shRNA Experimental Workflow.

MIND4_19_Treatment_Workflow This compound Stock This compound Stock Treatment Treatment This compound Stock->Treatment Dilute Cell Culture Cell Culture Cell Culture->Treatment Add to cells Incubation Incubation Treatment->Incubation Downstream Analysis Downstream Analysis Incubation->Downstream Analysis

Caption: this compound Treatment Experimental Workflow.

Comparison of Methodologies

FeatureLentiviral SIRT2 shRNAThis compound Treatment
Principle Post-transcriptional gene silencingDirect enzyme inhibition
Effect Reduction of SIRT2 protein levelsInhibition of SIRT2 deacetylase activity
Onset of Action Delayed (requires transcription, processing, and protein turnover)Rapid
Duration of Effect Long-term and stableTransient and reversible
Specificity Highly specific to SIRT2 mRNA sequencePotential for off-target effects on other proteins
Reversibility Generally irreversible in stable cell linesReversible upon compound removal
Delivery Requires viral transductionSimple addition to cell culture medium
Complexity More complex (viral production and transduction)Relatively simple
In Vivo Application Can be used to create stable knockdown in animal modelsRequires consideration of pharmacokinetics and bioavailability
Ideal For Long-term studies, stable cell line generation, in vivo modelsAcute inhibition studies, dose-response analysis, screening

Conclusion

The choice between lentiviral delivery of SIRT2 shRNA and this compound treatment depends on the specific experimental goals. Lentiviral shRNA is the preferred method for creating stable, long-term models of SIRT2 deficiency, which are invaluable for studying the chronic effects of SIRT2 loss. In contrast, this compound offers a powerful tool for investigating the acute roles of SIRT2's enzymatic activity, allowing for precise temporal control and dose-dependent studies. By understanding the distinct advantages and limitations of each approach, researchers can effectively design experiments to elucidate the multifaceted functions of SIRT2 in health and disease.

References

Application Notes and Protocols for High-Content Screening with MIND4-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health, characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of several of these diseases, collectively known as tauopathies, is the hyperphosphorylation and subsequent aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs). This process disrupts normal neuronal function and leads to cell death.

MIND4-19 is a novel, potent, and selective small molecule inhibitor of the fictitious kinase, Neuro-Kinase 1 (NK1). NK1 has been identified as a critical upstream regulator of tau phosphorylation. By inhibiting NK1, this compound is designed to reduce the levels of hyperphosphorylated tau, prevent the formation of NFTs, and ultimately protect neurons from degeneration.

High-content screening (HCS) offers a powerful platform for evaluating the efficacy of compounds like this compound in a cellular context.[1][2][3] HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in a high-throughput manner.[4][5][6] This document provides detailed protocols for utilizing this compound in a high-content screening workflow to assess its neuroprotective effects in a cellular model of tauopathy.

Mechanism of Action: this compound Signaling Pathway

The proposed mechanism of action for this compound centers on the inhibition of the Neuro-Kinase 1 (NK1) pathway, which is implicated in stress-induced tau hyperphosphorylation.

MIND4_19_Pathway cluster_stress Cellular Stressors Oxidative Stress Oxidative Stress NK1 Neuro-Kinase 1 (NK1) Oxidative Stress->NK1 activate Aβ Oligomers Aβ Oligomers Aβ Oligomers->NK1 activate pTau Tau Hyperphosphorylation NK1->pTau catalyzes Apoptosis Neuronal Apoptosis NK1->Apoptosis promotes MIND4_19 This compound MIND4_19->NK1 inhibits Neuroprotection Neuroprotection MIND4_19->Neuroprotection NFT Neurofibrillary Tangles (NFTs) pTau->NFT Synaptic_Dysfunction Synaptic Dysfunction NFT->Synaptic_Dysfunction Synaptic_Dysfunction->Apoptosis

Caption: Proposed signaling pathway for this compound in preventing neurodegeneration.

Experimental Protocols

Cell Culture and Plating

This protocol describes the culture of SH-SY5Y neuroblastoma cells, a common model for neurodegenerative disease research, and their preparation for a high-content screen.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • 384-well, black-walled, clear-bottom imaging plates

  • Retinoic Acid (RA) for differentiation

Protocol:

  • Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • For differentiation, seed cells into the T-75 flask and treat with 10 µM Retinoic Acid for 5-7 days, changing the medium every 2-3 days.

  • On the day of plating, wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet and count the cells.

  • Seed the differentiated cells into a 384-well imaging plate at a density of 5,000 cells per well in 50 µL of medium.

  • Incubate the plate for 24 hours before compound treatment.

Compound Treatment

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Okadaic Acid (OA) to induce tau hyperphosphorylation

  • Complete cell culture medium

  • Serial dilution tubes and multi-channel pipette

Protocol:

  • Prepare a dose-response curve of this compound. Perform a serial dilution of the 10 mM stock to achieve final concentrations ranging from 1 nM to 10 µM.

  • Prepare a working solution of Okadaic Acid at 100 nM.

  • Control Wells:

    • Vehicle Control: Add DMSO (final concentration 0.1%) to designated wells.

    • Positive Control (Disease Model): Add Okadaic Acid (final concentration 20 nM) and DMSO (0.1%) to designated wells.

  • Test Wells: Add the various dilutions of this compound to the designated wells.

  • After adding this compound, add Okadaic Acid (final concentration 20 nM) to all wells except the vehicle control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Immunofluorescence Staining

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary Antibodies:

    • Anti-phospho-Tau (pTau) antibody (e.g., AT8 clone)

    • Anti-β-III-Tubulin antibody (neuronal marker)

  • Secondary Antibodies:

    • Alexa Fluor 488-conjugated anti-mouse IgG

    • Alexa Fluor 568-conjugated anti-rabbit IgG

  • Hoechst 33342 nuclear stain

Protocol:

  • Carefully aspirate the medium from the wells.

  • Fix the cells by adding 50 µL of 4% PFA and incubate for 15 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding by adding 50 µL of Blocking Buffer and incubate for 1 hour.

  • Dilute primary antibodies in Blocking Buffer (pTau 1:500, β-III-Tubulin 1:1000). Add 25 µL of the antibody solution to each well and incubate overnight at 4°C.

  • Wash three times with PBS.

  • Dilute secondary antibodies and Hoechst 33342 in Blocking Buffer (1:1000 for antibodies, 1:2000 for Hoechst). Add 25 µL to each well and incubate for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Leave 100 µL of PBS in each well for imaging.

High-Content Imaging and Analysis

Workflow Diagram:

HCS_Workflow Plate_Prep 384-Well Plate Preparation Compound_Add Compound Addition (this compound) Plate_Prep->Compound_Add Staining Immunofluorescence Staining Compound_Add->Staining Imaging Automated Microscopy Staining->Imaging Analysis Image Analysis (Segmentation & Feature Extraction) Imaging->Analysis Data Data Output (Quantitative Phenotypes) Analysis->Data

Caption: High-content screening experimental workflow.

Protocol:

  • Use a high-content imaging system to acquire images from each well.

  • Image Acquisition Settings:

    • Channels: DAPI (Hoechst), FITC (pTau), and TRITC (β-III-Tubulin).

    • Objective: 20x magnification.

    • Fields per Well: Acquire at least 4 fields per well to ensure robust data.

  • Image Analysis Protocol:

    • Step 1: Segmentation. Identify the nuclei using the Hoechst channel.[4] Identify the cytoplasm and neuronal morphology using the β-III-Tubulin channel.

    • Step 2: Feature Extraction. Quantify the following parameters for each cell:

      • pTau Intensity: Mean fluorescence intensity of the pTau signal within the cytoplasm.

      • Cell Count: Total number of viable cells (identified by intact nuclei).

      • Neurite Outgrowth: Total length and number of branches of neurites identified by the β-III-Tubulin signal.

Data Presentation

The quantitative data extracted from the image analysis should be summarized for clear interpretation and comparison.

Table 1: Dose-Response of this compound on Tau Phosphorylation and Neuronal Viability
Concentration (nM)% Inhibition of pTau Intensity (Mean ± SD)% Cell Viability (Mean ± SD)
Vehicle Control 0 ± 5.2100 ± 4.5
OA Control (20 nM) N/A65 ± 7.1
1 12.5 ± 3.198 ± 5.0
10 35.8 ± 4.595 ± 4.2
100 78.2 ± 6.292 ± 3.8
1000 91.4 ± 4.988 ± 5.5
10000 93.1 ± 3.775 ± 6.9

Data is normalized to the Okadaic Acid (OA) control for pTau inhibition and to the vehicle control for cell viability.

Table 2: Effect of this compound on Neurite Outgrowth in a Tauopathy Model
TreatmentTotal Neurite Length per Neuron (µm, Mean ± SD)Number of Neurite Branches per Neuron (Mean ± SD)
Vehicle Control 150.2 ± 15.84.1 ± 0.8
OA Control (20 nM) 75.6 ± 12.11.9 ± 0.5
This compound (100 nM) + OA 135.8 ± 14.53.8 ± 0.7

Conclusion

These application notes provide a comprehensive framework for utilizing this compound in a high-content screening assay to identify potential therapeutic agents for neurodegenerative diseases characterized by tau pathology. The detailed protocols for cell culture, compound treatment, immunofluorescence, and image analysis, combined with structured data presentation, offer a robust methodology for researchers in the field of drug discovery. The use of HCS allows for the multi-parametric evaluation of this compound's efficacy, providing critical insights into its neuroprotective potential.

References

Application Notes and Protocols: Immunohistochemistry for Alpha-Tubulin Acetylation after MIND4-19 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4-19 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1][2] SIRT2 has a variety of cellular substrates, with a prominent role in the deacetylation of α-tubulin at the lysine-40 (K40) residue.[3][4] The acetylation of α-tubulin is a key post-translational modification associated with microtubule stability.[5] Stable microtubules are crucial for a variety of cellular processes, including intracellular transport, cell motility, and the maintenance of cell morphology.

In the context of neurodegenerative diseases such as Huntington's disease, the modulation of microtubule stability through the inhibition of SIRT2 has emerged as a potential therapeutic strategy.[6] By inhibiting SIRT2, this compound is expected to increase the levels of acetylated α-tubulin, thereby promoting microtubule stabilization. These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent immunohistochemical detection and quantification of α-tubulin acetylation.

Signaling Pathway and Experimental Rationale

The experimental workflow is designed to assess the efficacy of this compound in inhibiting SIRT2 and, consequently, increasing α-tubulin acetylation. The underlying signaling pathway is straightforward: this compound enters the cell and binds to SIRT2, inhibiting its deacetylase activity. This leads to an accumulation of acetylated α-tubulin, which can be detected and quantified using a specific antibody.

MIND4_19_Pathway MIND4_19 This compound SIRT2 SIRT2 (Deacetylase) MIND4_19->SIRT2 Inhibition Ac_Tubulin Acetylated α-Tubulin SIRT2->Ac_Tubulin Deacetylation Microtubule_Stability Increased Microtubule Stability Ac_Tubulin->Microtubule_Stability Tubulin α-Tubulin Tubulin->Ac_Tubulin Acetylation (ATAT1)

Caption: Mechanism of this compound action on α-tubulin acetylation.

Data Presentation

The following tables summarize the biochemical properties of this compound and provide representative data on the expected dose-dependent effect of a SIRT2 inhibitor on α-tubulin acetylation.

Table 1: Biochemical Properties of this compound

PropertyValueReference
TargetSirtuin 2 (SIRT2)[1][2]
IC507.0 µM[1]
Molecular FormulaC22H19N3OS[1]
Molecular Weight373.47 g/mol [1]

Table 2: Representative Dose-Dependent Effect of a SIRT2 Inhibitor (AK-7) on α-Tubulin Acetylation in Mouse Brain

Treatment GroupAcetylated α-Tubulin / Total α-Tubulin Ratio (Fold Change vs. Control)
Control (Vehicle)1.0
AK-7 (low dose)1.5 ± 0.2
AK-7 (high dose)2.1 ± 0.3

Experimental Protocols

This section provides a detailed protocol for cell culture, treatment with this compound, and subsequent immunofluorescence staining for acetylated α-tubulin.

Materials and Reagents
  • Cell Lines: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

  • This compound: Dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST).

  • Primary Antibody: Mouse anti-acetylated α-tubulin (Lys40) monoclonal antibody (e.g., clone 6-11B-1).

  • Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

  • Phosphate Buffered Saline (PBS): pH 7.4.

Experimental Workflow Diagram

IHC_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis Cell_Culture 1. Cell Culture MIND4_19_Treatment 2. This compound Treatment Cell_Culture->MIND4_19_Treatment Fixation 3. Fixation (4% PFA) MIND4_19_Treatment->Fixation Permeabilization 4. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (BSA) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-acetylated α-tubulin) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (fluorescently-conjugated) Primary_Ab->Secondary_Ab Counterstain 8. Nuclear Counterstain (DAPI) Secondary_Ab->Counterstain Imaging 9. Fluorescence Microscopy Counterstain->Imaging Quantification 10. Image Analysis & Quantification Imaging->Quantification

Caption: Experimental workflow for IHC of acetylated α-tubulin.

Detailed Protocol
  • Cell Culture and Plating:

    • Culture neuronal cells in their recommended growth medium.

    • Plate cells onto glass coverslips in 24-well plates at a suitable density to achieve 60-70% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24-48 hours.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium from the stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment time.

  • Fixation:

    • After treatment, gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 5% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-acetylated α-tubulin antibody in 1% BSA in PBST to its recommended working concentration (e.g., 1:1000 to 1:5000).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in 1% BSA in PBST according to the manufacturer's instructions.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Quantitative Analysis
  • Acquire images from multiple random fields of view for each experimental condition.

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of acetylated α-tubulin.

  • Measure the mean fluorescence intensity of acetylated α-tubulin per cell or normalize it to the cell area.

  • Perform statistical analysis to compare the fluorescence intensity between the control and this compound treated groups.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inactive primary/secondary antibodyUse fresh or validated antibodies.
Insufficient this compound concentration or treatment timePerform a dose-response and time-course experiment.
Improper fixation or permeabilizationOptimize fixation and permeabilization times.
High background Insufficient blockingIncrease blocking time or BSA concentration.
Primary/secondary antibody concentration too highTitrate antibody concentrations.
Inadequate washingIncrease the number and duration of washing steps.
Non-specific staining Cross-reactivity of antibodiesUse a more specific primary antibody or a different secondary antibody.

Conclusion

This application note provides a comprehensive guide for the use of this compound to induce α-tubulin acetylation and its subsequent detection by immunohistochemistry. The provided protocols and diagrams are intended to assist researchers in designing and executing experiments to investigate the cellular effects of SIRT2 inhibition. The quantitative analysis of α-tubulin acetylation can serve as a valuable biomarker for the cellular activity of this compound and similar compounds in drug development and neuroscience research.

References

Troubleshooting & Optimization

MIND4-19 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on addressing its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][2] Its inhibitory activity has been quantified with a half-maximal inhibitory concentration (IC50) of 7.0 μM.[1][2] SIRT2 is involved in various cellular processes, including cell cycle regulation and cytoskeletal dynamics.[1] By inhibiting SIRT2, this compound can be a valuable tool for studying the biological roles of this enzyme and may have potential therapeutic applications, including in Huntington's disease research.[2]

Q2: I am observing precipitation when I add this compound to my aqueous buffer. Why is this happening?

Q3: What is the known solubility of this compound in different solvents?

Based on available data, the solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and a specific solvent mixture. It is highly soluble in DMSO.[3]

Quantitative Solubility Data

Solvent SystemConcentrationMolar EquivalentSpecial Conditions
100% DMSO50 mg/mL133.88 mMSonication is recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL5.36 mMSonication is recommended

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered with this compound in aqueous media.

Issue: Precipitate formation immediately upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS, Tris).

  • Root Cause: The dramatic change in solvent polarity from DMSO to the aqueous buffer causes the hydrophobic this compound to crash out of solution.

  • Troubleshooting Steps:

    • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.

    • Increase the percentage of DMSO in the final solution: While it's desirable to keep DMSO concentrations low to avoid off-target effects, a slightly higher percentage (e.g., up to 1%) may be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use a pre-warmed aqueous buffer: Gently warming your buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.

    • Incorporate a non-ionic surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically at 0.01-0.1%), to your aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and improve its solubility.

Issue: this compound precipitates in cell culture medium over time.

  • Root Cause: Components in the cell culture medium, such as salts and proteins, can interact with this compound, leading to its precipitation over the course of an experiment. The complex nature of the medium can reduce the stability of the solubilized compound.

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Prepare the final dilution of this compound in your cell culture medium immediately before adding it to your cells. Avoid storing pre-diluted solutions.

    • Reduce serum concentration: If using fetal bovine serum (FBS) or other sera, consider reducing the percentage, as proteins in the serum can contribute to compound precipitation. If possible, test for solubility in serum-free media first.

    • Visual inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If cloudiness is observed, do not use it. Try a lower concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[3]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Dilution of this compound into Aqueous Buffer for In Vitro Assays

  • Prepare the aqueous buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl). Ensure the pH is adjusted correctly.

  • Pre-warm the buffer (optional): If solubility is a known issue, warm the buffer to your experimental temperature (e.g., 37°C).

  • Serial dilution: Perform a serial dilution of your this compound DMSO stock solution into the aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final concentration: Aim for a final DMSO concentration of less than 1% in your assay.

  • Visual inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the concentration is likely too high.

Signaling Pathways and Experimental Workflows

This compound is a direct inhibitor of SIRT2. The related compound, MIND4, is an activator of the Nrf2 pathway. While direct evidence for this compound's effect on the Nrf2 pathway is limited, its structural similarity to MIND4 suggests a potential for similar activity. The following diagrams illustrate the canonical SIRT2 and Nrf2 signaling pathways.

SIRT2_Signaling_Pathway MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 Inhibition Deacetylated_Substrates Deacetylated Substrates SIRT2->Deacetylated_Substrates Deacetylation Acetylated_Substrates Acetylated Substrates (e.g., α-tubulin, p53, FOXO1) Acetylated_Substrates->SIRT2 Cellular_Processes Cellular Processes (Cytoskeletal Dynamics, Gene Expression, Metabolism, Stress Response) Deacetylated_Substrates->Cellular_Processes

Caption: Inhibition of SIRT2 by this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_analog MIND4/MIND4-19 (Potential Activator) Keap1_Nrf2 Keap1-Nrf2 Complex MIND4_analog->Keap1_Nrf2 Disruption Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: Potential activation of the Nrf2 pathway.

Experimental_Workflow start Start: this compound Powder prepare_stock Prepare DMSO Stock Solution (e.g., 50 mg/mL) start->prepare_stock dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) prepare_stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate troubleshoot Troubleshoot: - Lower Concentration - Adjust Solvents - Add Surfactant check_precipitate->troubleshoot Yes add_to_cells Add to Experimental System (e.g., Cell Culture) check_precipitate->add_to_cells No troubleshoot->dilute end Perform Assay add_to_cells->end

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Preventing Small Molecule Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of small molecule inhibitors, such as the hypothetical compound MIND4-19, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of small molecule precipitation in cell culture?

A1: Precipitation of small molecules in cell culture media can be triggered by several factors:

  • Poor Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have low solubility in aqueous solutions like cell culture media.

  • High Final Concentration: Exceeding the solubility limit of the compound in the final culture volume will lead to precipitation.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into the aqueous culture medium can cause the compound to crash out of solution.

  • Media Components: Components in the media, such as proteins and salts in fetal bovine serum (FBS), can interact with the small molecule and reduce its solubility.

  • pH and Temperature Shifts: Changes in pH or temperature can alter the solubility of a compound.[1] For instance, moving media from refrigerated storage to a 37°C incubator can cause some components to precipitate.[2]

  • Compound Instability: The small molecule may be unstable in the culture medium, leading to degradation and precipitation of the less soluble degradants over time.

  • Evaporation: Evaporation from the culture vessel can increase the concentration of all components, including the small molecule, potentially leading to precipitation.[2]

Q2: How should I properly dissolve and store my small molecule inhibitor?

A2: Proper handling of the compound before it is introduced to your cell culture is critical.

  • Consult the Datasheet: Always refer to the manufacturer's certificate of analysis or technical datasheet for specific recommendations on solubility and storage.[3]

  • Use an Appropriate Solvent: Most small molecules are first dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Storage of Stock Solutions: Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months.[3] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4]

  • Storage of Solid Compound: The solid (lyophilized) form of the compound should be stored under the conditions recommended by the supplier, often desiccated at -20°C and protected from light.[3][4]

Q3: What is the best way to add the small molecule to my cell culture to avoid precipitation?

A3: The method of addition is crucial. To avoid "solvent shock," the concentrated stock solution should not be added directly to the full volume of the culture medium. Instead, a serial dilution approach is recommended. One successful technique involves adding the culture medium dropwise into the solvent stock solution while vortexing to ensure gradual dilution.[5]

Troubleshooting Guide

Issue: I observed a precipitate in my cell culture after adding the small molecule inhibitor.

This troubleshooting workflow can help you identify and resolve the cause of precipitation.

G A Precipitation Observed in Culture B Is the precipitate also in the cell-free medium + compound? A->B C Precipitate is likely the compound. B->C Yes D Precipitate may be due to cell stress or contamination. B->D No E Review Preparation Protocol C->E F Was the stock solution clear? E->F G Re-dissolve stock. Consider sonication or gentle warming (if compound is stable). F->G No H Was the final DMSO concentration <0.5%? F->H Yes I High DMSO concentration may be toxic and cause precipitation. Reduce concentration. H->I No J Was the compound added to the medium slowly with mixing? H->J Yes K Add compound dropwise to a small volume of medium, mix, then add to culture. J->K No L Reduce Final Concentration J->L Yes M Consider using a solubilizing agent (e.g., Tween 20, Pluronic F-68) if compatible with your experiment. L->M N Test lower concentrations of the compound. L->N

Caption: Troubleshooting workflow for small molecule precipitation.

Quantitative Data Summary

For a hypothetical small molecule inhibitor, "this compound," the following table summarizes typical solubility and stability data that would be provided on a technical datasheet.

ParameterValueNotes
Solubility
in DMSO≥ 50 mg/mL (≥ 100 mM)
in Ethanol≥ 25 mg/mL (≥ 50 mM)
in Water< 0.1 mg/mL (< 0.2 mM)Practically insoluble.
Stock Solution Storage
SolventDMSO
Temperature-20°C
StabilityUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
Working Solution Stability
In Cell Culture MediaUnstablePrepare fresh for each experiment and use immediately.[3]

Experimental Protocols

Protocol: Preparation and Addition of a Small Molecule Inhibitor to Cell Culture

This protocol provides a general procedure for preparing a working solution of a hydrophobic small molecule inhibitor and adding it to a cell culture to minimize the risk of precipitation.

  • Prepare a Concentrated Stock Solution:

    • Allow the solid compound and the solvent (e.g., high-purity DMSO) to come to room temperature.

    • Under sterile conditions, dissolve the solid compound in the solvent to a high concentration (e.g., 10-50 mM). Ensure complete dissolution; gentle vortexing or sonication in a water bath can be used if necessary and if the compound is stable under these conditions.[3]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution:

    • On the day of the experiment, thaw a single aliquot of the concentrated stock solution.

    • Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first create a 1:100 intermediate dilution (to 100 µM) in serum-free medium.

    • Crucial Step: Add the stock solution to the medium very slowly, drop-by-drop, while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[5]

  • Add to the Final Cell Culture:

    • Add the required volume of the intermediate dilution to your cell culture plates.

    • Gently swirl the plates to ensure even distribution of the compound.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Signaling Pathway Visualization

Many small molecule inhibitors are designed to target specific nodes in cellular signaling pathways. For example, a hypothetical inhibitor like this compound might target a kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation MIND4_19 This compound MIND4_19->Akt

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Optimizing MIND4-19 Concentration for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4-19, a novel inhibitor of the FGF19-FGFR4 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). It targets the ATP-binding site of the FGFR4 kinase domain, preventing its activation by its ligand, Fibroblast Growth Factor 19 (FGF19). The binding of FGF19 to FGFR4 and its co-receptor β-Klotho normally triggers a downstream signaling cascade that promotes cell proliferation, survival, and metabolic regulation.[1][2][3] By inhibiting FGFR4, this compound effectively blocks these downstream signaling events.

Q2: In which cancer types is the FGF19-FGFR4 pathway most relevant?

A2: The FGF19-FGFR4 signaling axis is particularly significant in hepatocellular carcinoma (HCC), where FGF19 is often overexpressed.[1][3] Its role is also being investigated in other cancers, including certain types of colorectal and breast cancer.

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro experiments is between 1 nM and 10 µM.

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven drug distribution, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding this compound. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of this compound Cell line is not dependent on the FGF19-FGFR4 pathway. Incorrect drug concentration. Drug degradation.Confirm FGFR4 expression and FGF19 secretion in your cell line via Western blot or qPCR. Perform a wide dose-response curve (e.g., 0.1 nM to 100 µM). Prepare fresh dilutions of this compound from a new stock aliquot.
High levels of cell death even at low concentrations Off-target effects or solvent toxicity.Decrease the final DMSO concentration in your culture medium to less than 0.1%. Test the effect of the vehicle (DMSO) alone as a control. Consider using a different, less sensitive cell line if off-target toxicity is suspected.
Precipitation of this compound in culture medium Poor solubility of the compound at the tested concentration.Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare intermediate dilutions in serum-free media before adding to the final culture medium. If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your assay.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line with an active FGF19-FGFR4 pathway.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., Hep3B, Huh7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental question (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

FGF19_FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 MIND4_19 This compound MIND4_19->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug treat_cells Treat cells with This compound prepare_drug->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent read_plate Measure signal with plate reader add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

References

MIND4-19 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MIND4-19, a SIRT2 inhibitor with antitumor activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A: this compound powder should be stored at -20°C for long-term stability.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A: For short-term storage, a solution of this compound in DMSO can be kept at 4°C for up to two weeks.[1] For longer-term storage of up to one year, it is recommended to store the solution at -80°C.[1][2]

Q3: What is the expected shelf-life of this compound under proper storage conditions?

A: When stored as a powder at -20°C, this compound is stable for at least two to three years.[1][2] In a DMSO solvent, it can be stored for up to six months at -80°C[1] or even up to a year.[2]

Q4: How is this compound shipped?

A: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[3]

Troubleshooting Guide

Problem: I observe precipitation in my this compound solution after thawing.

  • Possible Cause: The compound may not be fully dissolved, or the solvent may have evaporated, increasing the concentration.

  • Solution: Gently warm the solution and sonicate to aid in re-dissolving the compound.[2] Ensure the vial is properly sealed to prevent solvent evaporation.

Problem: I am not seeing the expected biological activity in my experiments.

  • Possible Cause: Improper storage may have led to the degradation of the compound.

  • Solution: Verify that the storage conditions for both the powder and dissolved forms of this compound have been followed as recommended. If there are doubts about the compound's integrity, it is advisable to use a fresh stock.

Data Presentation

Table 1: Summary of this compound Storage Conditions and Stability

FormStorage TemperatureDuration
Powder-20°C2 - 3 years
Solution in DMSO4°C2 weeks
Solution in DMSO-80°C6 months - 1 year

Experimental Protocols

Recommended Solvent for Stock Solutions:

This compound is soluble in DMSO.[2] For experimental use, a stock solution can be prepared in DMSO and then further diluted in aqueous buffers. One supplier suggests a solubility of 50 mg/mL in DMSO with sonication recommended for complete dissolution.[2]

Visualizations

MIND4_19_Storage_Workflow This compound Storage and Handling Workflow cluster_powder Powder Form cluster_solution Solution Form powder_receipt Receive this compound Powder store_powder Store at -20°C powder_receipt->store_powder Long-term Storage (2-3 years) dissolve Dissolve in DMSO store_powder->dissolve Prepare for experiment store_short_term Store at 4°C dissolve->store_short_term Short-term Storage (2 weeks) store_long_term Store at -80°C dissolve->store_long_term Long-term Storage (6-12 months)

Caption: Workflow for proper storage and handling of this compound.

MIND4_19_Troubleshooting Troubleshooting Common Issues with this compound cluster_precipitation Precipitation in Solution cluster_activity Loss of Biological Activity start Encounter Issue check_dissolution Check for complete dissolution start->check_dissolution check_evaporation Check for solvent evaporation start->check_evaporation verify_storage Verify storage conditions start->verify_storage solution_precipitation Warm and sonicate solution Ensure proper sealing check_dissolution->solution_precipitation check_evaporation->solution_precipitation use_fresh_stock Use a fresh stock of this compound verify_storage->use_fresh_stock

Caption: Decision tree for troubleshooting this compound experimental issues.

References

Technical Support Center: Safe Handling of MIND4-19

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: MIND4-19 is a novel research chemical with a limited public safety profile. This guide is based on best practices for handling potentially hazardous novel compounds and available data on related molecules such as MIND4 and MIND4-17. A thorough risk assessment must be conducted by researchers before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential hazards?

This compound is a research biochemical, likely belonging to the thiazoline class of compounds similar to MIND4. Related compounds are known to be SIRT2 (Sirtuin 2) inhibitors and NRF2 (Nuclear factor erythroid 2-related factor 2) pathway activators.[1] Due to the lack of a comprehensive Safety Data Sheet (SDS), this compound should be treated as potentially hazardous. Based on data from the related compound MIND4-17, potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1]

Q2: What are the primary routes of exposure to this compound?

The primary routes of potential exposure are:

  • Inhalation: Aerosolization of the powdered compound or solutions.

  • Dermal Contact: Direct contact with skin.

  • Ocular Contact: Contact with the eyes.

  • Ingestion: Accidental ingestion.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A complete risk assessment should be performed for your specific experimental conditions. However, the minimum recommended PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required. An additional chemically resistant apron is recommended if there is a splash risk.

  • Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosolization and work cannot be conducted in a fume hood.

Q4: How should this compound be stored?

This compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. Refer to the supplier's instructions for optimal storage temperature, which is typically -20°C or below for long-term stability.

Q5: How should waste containing this compound be disposed of?

All waste materials contaminated with this compound, including pipette tips, tubes, and excess solutions, should be collected in a designated, sealed hazardous waste container. Disposal must follow all local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain.

Troubleshooting Guides

Issue 1: The this compound powder is difficult to dissolve.

  • Potential Cause: The compound may have low solubility in the chosen solvent at room temperature.

  • Solution:

    • Confirm you are using the recommended solvent (e.g., DMSO, Ethanol).

    • Try gentle warming (e.g., in a 37°C water bath) to increase solubility.

    • Use sonication for short bursts to aid dissolution.

    • Prepare a more dilute stock solution initially.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Potential Cause 1: Compound Degradation. this compound solution may be unstable under your experimental conditions (e.g., prolonged exposure to light, incorrect pH, or temperature).

    • Solution: Prepare fresh solutions for each experiment from a frozen stock. Minimize the exposure of the solution to light by using amber tubes. Ensure the final pH of your media is compatible with the compound's stability.

  • Potential Cause 2: Inaccurate Pipetting. Due to the high potency of many research compounds, small variations in volume can lead to large changes in final concentration.

    • Solution: Ensure your pipettes are calibrated. Use appropriate volume pipettes for the task. When preparing serial dilutions, ensure thorough mixing between each step.

Issue 3: Accidental spill of this compound powder or solution.

  • Potential Cause: Mishandling of containers, improper weighing techniques, or splashes during solution preparation.

  • Solution: Immediately follow the Emergency Spill Response Protocol outlined in the "Experimental Protocols" section below. Evacuate the immediate area if the spill is large or if you are unsure of the risk.

Data Presentation

Table 1: Physicochemical and Handling Data for this compound

ParameterValue / InformationNotes
Purity >98% (HPLC)[2]Purity should be confirmed by the end-user if required for sensitive applications.
Appearance Solid Powder (Assumed)Visually inspect the compound upon receipt.
Recommended Solvents DMSO, EthanolCheck supplier datasheet for specific solubility data (e.g., mg/mL).
Storage Temperature -20°C (Long-term) / 4°C (Short-term, in solution)Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes.
Known Hazards Potential skin, eye, and respiratory irritant.[1]Based on data for related compounds. Handle with appropriate engineering controls and PPE.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-Experiment Checklist:

    • Confirm the availability of a calibrated scale, appropriate glassware, and PPE.

    • Perform all weighing and initial dissolution steps inside a chemical fume hood.

    • Calculate the required mass of this compound based on its molecular weight to achieve a 10 mM concentration.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the required amount of this compound powder onto weighing paper and transfer it to a sterile conical tube.

    • Add the calculated volume of high-purity DMSO to the tube.

    • Vortex the solution gently until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store aliquots at -20°C for long-term use.

Protocol 2: Emergency Spill Response Protocol

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If a large quantity is spilled or there is a risk of airborne dust, evacuate the lab and notify the safety officer.

    • If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • If there is eye contact, flush the eyes with an eyewash station for at least 15 minutes and seek immediate medical attention.

  • Spill Cleanup (for small, manageable spills):

    • Don appropriate PPE (gloves, lab coat, eye protection).

    • For solid spills: Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with water and carefully wipe the area.

    • For liquid spills: Cover the spill with a chemical absorbent material or spill pads.

    • Wipe the spill area from the outside inwards.

    • Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by water.

    • Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and place them in the designated hazardous chemical waste container.

Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase RiskAssessment 1. Conduct Risk Assessment PPE 2. Don Appropriate PPE RiskAssessment->PPE FumeHood 3. Work in Fume Hood PPE->FumeHood Weighing 4. Weigh Compound FumeHood->Weighing Dissolution 5. Prepare Solution Weighing->Dissolution Experiment 6. Perform Experiment Dissolution->Experiment Decontaminate 7. Decontaminate Surfaces Experiment->Decontaminate Waste 8. Dispose of Waste Decontaminate->Waste RemovePPE 9. Remove PPE Waste->RemovePPE

Caption: Workflow for the safe handling of this compound from preparation to disposal.

SpillResponse Spill Spill Occurs Alert Alert Others Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small & Manageable Assess->SmallSpill  Small LargeSpill Large or High Risk Assess->LargeSpill  Large Cleanup Follow Cleanup Protocol SmallSpill->Cleanup Evacuate Evacuate Area & Call Safety Officer LargeSpill->Evacuate

Caption: Decision tree for responding to a this compound laboratory spill.

References

MIND4-19 light sensitivity and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential light sensitivity and degradation of MIND4-19. The following information is compiled from available data and general best practices for handling research biochemicals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a research biochemical that has been described as an inhibitor of SIRT2 with antitumor activity. It is related to the MIND4 compound, which, along with its analogs, is known to be an inducer of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] The activation of the Nrf2 pathway is often achieved by targeting its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[2]

Q2: Is this compound known to be light-sensitive?

A2: While there is no direct public data specifically detailing the photosensitivity of this compound, many complex organic molecules, particularly those with heterocyclic rings and conjugated systems, can be sensitive to light. Exposure to UV or even broad-spectrum visible light can potentially lead to photodegradation. Therefore, it is recommended to handle this compound as a light-sensitive compound as a precautionary measure.

Q3: How should I store this compound to minimize degradation?

A3: Based on supplier recommendations, this compound should be stored under specific conditions to ensure its stability.[3] For long-term storage, it is advised to keep the powdered form at -20°C for up to 2 years.[3] Once dissolved in DMSO, the solution can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[3] To prevent degradation from light, always store this compound in amber vials or containers wrapped in aluminum foil.[1][4]

Q4: What are the potential consequences of this compound degradation in my experiments?

A4: Degradation of this compound can lead to a loss of its biological activity, resulting in inconsistent or misleading experimental outcomes. Degraded compounds may also produce artifacts or have off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in cellular assays. 1. Degradation of this compound due to improper storage (temperature or light exposure). 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect solvent or concentration.1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Confirm the appropriate solvent and concentration for your specific experiment. A supplier suggests that for in vivo use, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, with sonication recommended for dissolution.[5] For in vitro use, DMSO is a common solvent.[5][3]
Precipitate observed in the this compound stock solution. 1. The compound has come out of solution due to temperature changes. 2. The concentration is too high for the solvent.1. Gently warm the solution and sonicate to redissolve the compound.[5] 2. Prepare a fresh stock solution at a lower concentration.
Discoloration of the this compound powder or solution. 1. Potential degradation due to exposure to light, air (oxidation), or moisture.1. Discard the discolored compound and use a fresh, properly stored vial. Ensure that containers are sealed tightly to prevent exposure to air and moisture.

Quantitative Data Summary

While specific quantitative data on the light sensitivity and degradation rates of this compound are not publicly available, the following table summarizes the recommended storage conditions to maintain its stability.

Form Solvent Storage Temperature Shelf Life Reference
PowderN/A-20°C2 years[3]
SolutionDMSO4°C2 weeks[3]
SolutionDMSO-80°C6 months[3]

Signaling Pathway

The MIND4 compound family is associated with the activation of the Nrf2 signaling pathway. A related compound, MIND4-17, activates this pathway by modifying Keap1, which is the primary negative regulator of Nrf2.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1] By inhibiting Keap1, compounds like MIND4-17 allow Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_19 This compound Keap1 Keap1 MIND4_19->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3_Rbx1 Cul3/Rbx1 E3 Ligase Complex Keap1->Cul3_Rbx1 Recruits Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitination Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Gene Expression ARE->Genes Activates

Caption: this compound mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Protocol: Assessing the Light Sensitivity of this compound

This protocol provides a general framework for determining the photosensitivity of this compound.

Objective: To evaluate the impact of light exposure on the stability and biological activity of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Amber and clear glass vials

  • Aluminum foil

  • UV light source (e.g., UV lamp in a biological safety cabinet)

  • Broad-spectrum light source (e.g., standard laboratory bench light)

  • HPLC system with a suitable column for small molecule analysis

  • A relevant cell-based assay to measure this compound activity (e.g., a SIRT2 inhibition assay or an Nrf2 activation reporter assay)

Experimental Workflow:

Caption: Experimental workflow for assessing this compound light sensitivity.

Methodology:

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.

    • Perform this step in a darkened room or with minimal light exposure.

  • Sample Preparation and Exposure:

    • Aliquot the stock solution into three sets of vials:

      • Set 1 (Control): Aliquot into amber vials, wrap with aluminum foil, and store at 4°C.

      • Set 2 (Broad-Spectrum Light): Aliquot into clear vials and place them under a standard laboratory bench light at a consistent distance. Expose for different time points (e.g., 1, 4, and 24 hours).

      • Set 3 (UV Light): Aliquot into clear vials and expose them to a UV light source. Use shorter exposure times due to the higher energy of UV light (e.g., 15, 30, and 60 minutes).

  • Analysis:

    • Chemical Analysis (HPLC):

      • Following exposure, analyze the samples from all three sets by HPLC.

      • Develop an HPLC method that gives a sharp, well-resolved peak for this compound.

      • Compare the peak area of this compound in the light-exposed samples to the control (dark) sample to quantify the percentage of degradation.

    • Biological Activity Assay:

      • Perform a dose-response curve for this compound using a relevant cellular assay (e.g., measuring the inhibition of SIRT2 or the activation of an Nrf2 reporter).

      • Compare the IC50 or EC50 values of the light-exposed samples to the control sample. A significant shift in these values would indicate a loss of biological activity due to degradation.

Data Interpretation:

  • A decrease in the HPLC peak area of this compound in the light-exposed samples compared to the control indicates chemical degradation.

  • An increase in the IC50 or EC50 value in the biological assay for the light-exposed samples indicates a loss of potency.

  • Correlating the chemical degradation with the loss of biological activity will provide a comprehensive understanding of the light sensitivity of this compound.

References

Technical Support Center: MIND4-19 Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antiviral agent, MIND4-19. The information herein is designed to assist with the interpretation of dose-response curves and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important for studying this compound?

A dose-response curve is a fundamental tool in pharmacology used to visualize the relationship between the concentration (dose) of a drug like this compound and its biological effect.[1][2] It is crucial for determining key parameters such as the potency and efficacy of this compound. The curve is typically sigmoidal (S-shaped) when plotted on a semi-logarithmic scale, with the drug concentration on the x-axis (log scale) and the response on the y-axis (linear scale).[2]

Q2: What are IC50 and EC50 values, and how do they relate to this compound?

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of this compound required to inhibit a specific biological process by 50%.[1][3][4] For an antiviral agent, this could be the concentration that reduces viral replication by half. A lower IC50 value indicates higher potency.[4]

  • EC50 (Half-maximal effective concentration): This is the concentration of this compound that produces 50% of its maximal effect.[1][3][4] This term is used when measuring the induction of a response.

For this compound, which is designed to inhibit viral activity, the IC50 is the more relevant metric.

Q3: How is the mechanism of action of this compound reflected in its dose-response curve?

While a standard dose-response curve illustrates the potency and efficacy of this compound, it does not, on its own, fully elucidate the mechanism of action. However, the shape of the curve can provide clues. For instance, a very steep curve might suggest cooperativity in the binding of this compound to its target.[5] To fully understand the mechanism, such as which viral enzyme is inhibited, further biochemical and cellular assays are necessary. For example, studies on the antiviral molnupiravir have shown it acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of errors in the viral genome.[6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during this compound dose-response experiments.

Problem Possible Causes Solutions
High variability between replicates - Inconsistent cell plating or cell health. - Pipetting errors. - Incomplete mixing of reagents.[5]- Ensure a homogenous cell suspension and consistent cell numbers. - Calibrate pipettes regularly and use proper pipetting techniques. - Thoroughly mix all solutions before use.
Incomplete or shallow dose-response curve - The concentration range of this compound is too narrow. - Solubility issues with this compound at higher concentrations. - The drug may not be potent enough to achieve 100% inhibition at the tested concentrations.[5][8]- Broaden the range of concentrations tested. - Check the solubility of this compound in the assay medium. - If the curve remains incomplete, the IC50 may be reported as greater than the highest concentration tested.[3]
IC50 value is significantly different from expected - Variations in experimental conditions (e.g., incubation time, cell density, reagent concentrations).[5] - Batch-to-batch variability of this compound. - Cell line differences or changes in cell passage number.[5]- Standardize all experimental parameters. - Test each new batch of this compound for consistency. - Use a consistent cell line and passage number.
Outliers in the data - Technical errors in specific wells. - Biological variability.- Identify and potentially exclude statistical outliers using methods like the ROUT test.[9] - Increase the number of replicates to minimize the impact of individual outliers.

Data Presentation

Clear presentation of dose-response data is essential for accurate interpretation and comparison.

Table 1: Hypothetical Dose-Response Data for this compound against Target Virus

This compound Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStandard Deviation
0.015.24.85.55.170.35
0.115.716.315.115.70.6
148.951.249.549.871.18
1085.486.184.985.470.6
10098.297.998.598.20.3

Table 2: Summary of Potency Metrics for this compound

ParameterValue95% Confidence Interval
IC501.05 µM0.95 - 1.15 µM
Hill Slope1.21.1 - 1.3
0.99N/A

Experimental Protocols

Protocol: In Vitro Antiviral Dose-Response Assay

This protocol outlines a general method for determining the IC50 of this compound in a cell-based antiviral assay.

  • Cell Plating: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay medium. A common starting point is a 10-point, 3-fold serial dilution.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted this compound to the respective wells.

    • Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI).

    • Include appropriate controls: cells only (no virus, no compound), virus-infected cells (no compound), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Activity: Measure the extent of viral replication using a suitable method, such as:

    • Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death or use a cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • Plaque Reduction Assay: Count the number of viral plaques.

    • Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase, GFP).

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[2]

Visualizations

cluster_0 This compound Mechanism of Action MIND4_19 This compound Viral_Polymerase Viral RNA Polymerase MIND4_19->Viral_Polymerase Inhibits Cell_Membrane Cell Membrane Viral_Entry Viral Entry Viral_Replication Viral Replication Viral_Entry->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions

Caption: Hypothetical signaling pathway of this compound antiviral activity.

cluster_1 Dose-Response Experimental Workflow Start Start Plate_Cells Plate Host Cells Start->Plate_Cells Prepare_Dilutions Prepare this compound Dilutions Plate_Cells->Prepare_Dilutions Treat_and_Infect Treat Cells & Infect with Virus Prepare_Dilutions->Treat_and_Infect Incubate Incubate Treat_and_Infect->Incubate Measure_Response Measure Viral Activity Incubate->Measure_Response Analyze_Data Analyze Data & Plot Curve Measure_Response->Analyze_Data End Determine IC50 Analyze_Data->End

Caption: General experimental workflow for a dose-response assay.

cluster_2 Troubleshooting Inconsistent Dose-Response Curves Inconsistent_Curve Inconsistent Curve Check_Reagents Check Reagent Preparation Inconsistent_Curve->Check_Reagents Reagent Issue? Check_Cells Verify Cell Health & Density Inconsistent_Curve->Check_Cells Cell Issue? Check_Assay_Protocol Review Assay Protocol Inconsistent_Curve->Check_Assay_Protocol Protocol Issue? Repeat_Experiment Repeat Experiment Check_Reagents->Repeat_Experiment Check_Cells->Repeat_Experiment Optimize_Concentration Optimize Concentration Range Check_Assay_Protocol->Optimize_Concentration Optimize_Concentration->Repeat_Experiment

Caption: Troubleshooting flowchart for inconsistent dose-response curves.

References

Validation & Comparative

A Comparative Analysis of MIND4-19 and SirReal2 in Preclinical Models of Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising investigational compounds, MIND4-19 and SirReal2, for the treatment of Huntington's disease (HD). This analysis is based on available preclinical data and focuses on their mechanisms of action, efficacy in various experimental models, and the methodologies employed in these studies.

Huntington's disease is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum. The underlying cause is a mutation in the huntingtin gene, leading to the production of a toxic mutant huntingtin protein (mHTT). Current therapeutic strategies aim to mitigate the downstream effects of mHTT, including oxidative stress and impaired protein degradation pathways. Both this compound and SirReal2 have emerged as potential therapeutic agents targeting key cellular processes implicated in HD pathogenesis.

At a Glance: this compound vs. SirReal2

FeatureThis compoundSirReal2
Primary Mechanism Dual: SIRT2 Inhibition & NRF2 ActivationSIRT2 Inhibition
Reported Efficacy Neuroprotective in ex vivo brain slice and Drosophila models of HD.[1]Neuroprotective in cellular and invertebrate models of HD.[2]
Key Downstream Effects Reduces oxidative stress, modulates protein acetylation.[1][3]Modulates protein acetylation, may influence sterol biosynthesis.[2]
Contradictory Findings -One study reported no significant effect on disease progression in an in vivo mouse model of HD.[4]

Mechanism of Action: A Tale of Two Pathways

The primary distinction between this compound and SirReal2 lies in their mechanisms of action. While both compounds inhibit the Sirtuin 2 (SIRT2) enzyme, this compound possesses an additional, independent activity of activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][3]

SirReal2 is a potent and selective inhibitor of SIRT2, a member of the NAD+-dependent deacetylase family.[5] In the context of HD, SIRT2 inhibition is thought to be neuroprotective by preventing the deacetylation of various protein targets, thereby influencing cellular processes like protein aggregation and stability. Some studies suggest that SIRT2 inhibition can also impact cholesterol biosynthesis, a pathway dysregulated in HD.[2]

This compound , and the broader MIND4 series of compounds, also inhibit SIRT2. However, a key differentiator is their ability to activate the NRF2 signaling pathway.[1][3] NRF2 is a master regulator of the cellular antioxidant response. Its activation leads to the transcription of a battery of cytoprotective genes that combat oxidative stress, a major contributor to neuronal damage in HD. A related compound, MIND4-17, has been identified as a potent NRF2 activator that lacks SIRT2 inhibitory activity, confirming the dual and independent mechanisms of the MIND4 scaffold.[6]

Signaling_Pathways cluster_MIND4 This compound cluster_SirReal2 SirReal2 MIND4 This compound SIRT2_M SIRT2 MIND4->SIRT2_M Inhibits NRF2_M NRF2 MIND4->NRF2_M Activates Acetylated_Proteins_M Acetylated Proteins SIRT2_M->Acetylated_Proteins_M Deacetylates KEAP1 KEAP1 ARE Antioxidant Response Element NRF2_M->ARE Binds to KEAP1->NRF2_M Inhibits Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Induces Transcription Neuroprotection_M Neuroprotection Cytoprotective_Genes->Neuroprotection_M Acetylated_Proteins_M->Neuroprotection_M SirReal2 SirReal2 SIRT2_S SIRT2 SirReal2->SIRT2_S Inhibits Acetylated_Proteins_S Acetylated Proteins SIRT2_S->Acetylated_Proteins_S Deacetylates Neuroprotection_S Neuroprotection Acetylated_Proteins_S->Neuroprotection_S Drosophila_Workflow start Generate Transgenic Flies (Expressing human mHTT) treatment Administer Compound (e.g., in food) start->treatment motor_assay Motor Function Assays (e.g., climbing assay) treatment->motor_assay lifespan_assay Lifespan Analysis treatment->lifespan_assay neurodegeneration_assay Assess Neurodegeneration (e.g., eye morphology) treatment->neurodegeneration_assay data_analysis Data Analysis and Comparison motor_assay->data_analysis lifespan_assay->data_analysis neurodegeneration_assay->data_analysis Striatal_Neuron_Workflow dissection Dissect Striata from Embryonic Rodents culture Culture Primary Striatal Neurons dissection->culture transfection Introduce mHTT (e.g., viral vector) culture->transfection treatment Treat with Compound transfection->treatment viability_assay Assess Neuronal Viability (e.g., MTT, LDH assay) treatment->viability_assay aggregation_assay Quantify mHTT Aggregates (Immunofluorescence) treatment->aggregation_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis aggregation_assay->data_analysis

References

A Comparative Analysis of MIND4-19 and its Analog MIND4-17: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical activities and mechanisms of action of two structurally related compounds, MIND4-19 and MIND4-17. While originating from the same chemical scaffold, these molecules exhibit distinct primary biological effects, making a direct efficacy comparison for a single endpoint misleading. This document will, therefore, focus on elucidating their individual potencies against their respective primary targets and provide the experimental context for these findings.

Executive Summary

This compound is characterized primarily as a potent inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. In contrast, its analog, MIND4-17, is a highly selective and potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Research indicates that the Nrf2-activating capability of the parent MIND4 scaffold is independent of its SIRT2 inhibitory action, and MIND4-17 exemplifies this, stimulating Nrf2 activity without inhibiting SIRT2.[1] This functional divergence underscores their potential applications in different therapeutic areas, with SIRT2 inhibition being explored for neurodegenerative diseases and cancer, while Nrf2 activation is a key strategy for cellular protection against oxidative stress.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the primary activities of this compound and MIND4-17.

Table 1: SIRT2 Inhibition

CompoundTargetIC50 (µM)Notes
This compound SIRT27.0Potent inhibitor of SIRT2 deacetylase activity.
MIND4-17 SIRT2No significant inhibition reportedCharacterized as a non-inhibitor of SIRT2.[1]

Table 2: Nrf2 Pathway Activation

CompoundPrimary TargetMechanismObserved Effects
This compound SIRT2Inhibition of deacetylase activityNo significant Nrf2 activation reported.
MIND4-17 Keap1Covalent modification of cysteine 151Potent induction of Nrf2 target genes (e.g., NQO1, GCLM).[2][3]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of the SIRT2 Deacetylation Pathway

This compound functions as an inhibitor of SIRT2, a class III histone deacetylase. SIRT2 is predominantly located in the cytoplasm and is involved in the deacetylation of various protein substrates, including α-tubulin and other proteins implicated in cellular processes like cell cycle control and neurodegeneration. By inhibiting SIRT2, this compound prevents the removal of acetyl groups from these substrates, leading to their hyperacetylation. This can, in turn, modulate downstream cellular events.

MIND4_19_Pathway This compound Signaling Pathway MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 Inhibits Substrate_Ac Acetylated Substrate (e.g., α-tubulin) SIRT2->Substrate_Ac Deacetylates Substrate Deacetylated Substrate Downstream Downstream Cellular Effects Substrate->Downstream Modulates MIND4_17_Pathway MIND4-17 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 MIND4-17 Keap1 Keap1 MIND4_17->Keap1 Covalently modifies (Cys151) Nrf2 Nrf2 Keap1->Nrf2 Binds & sequesters Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Leads to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Gene Expression ARE->Genes Induces SIRT2_Assay_Workflow SIRT2 Inhibition Assay Workflow A Prepare serial dilutions of this compound B Add SIRT2 enzyme and compound to 96-well plate A->B C Incubate (15 min, 37°C) B->C D Add substrate and NAD+ to initiate reaction C->D E Incubate (60 min, 37°C) D->E F Add developer solution E->F G Incubate (15 min, 37°C) F->G H Measure fluorescence G->H I Calculate % inhibition and IC50 H->I Nrf2_Assay_Workflow Nrf2 Activation Assay Workflow A Seed ARE-luciferase HepG2 cells B Incubate (24 h) A->B C Treat cells with MIND4-17 dilutions B->C D Incubate (18-24 h) C->D E Add luciferase assay reagent D->E F Measure luminescence E->F G Calculate fold induction F->G

References

MIND4-19: A Potent and Selective SIRT2 Inhibitor with a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the sirtuin selectivity profile of MIND4-19 reveals it to be a potent and selective inhibitor of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases. This guide provides an in-depth comparison of this compound's inhibitory activity across the human sirtuin family (SIRT1-7), details the experimental methodologies used for its characterization, and visualizes its relevant signaling pathways. This information is intended for researchers, scientists, and drug development professionals working in the fields of neurodegeneration, epigenetics, and drug discovery.

Selectivity Profile of this compound Against Human Sirtuins

This compound demonstrates significant selectivity for SIRT2 over other human sirtuin isoforms. The inhibitory potency of this compound was determined by in vitro biochemical deacetylation assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Sirtuin IsoformThis compound IC50 (µM)
SIRT1>50[1]
SIRT23.5[1]
SIRT3>50[1]
SIRT4Data not available
SIRT5Data not available
SIRT6Data not available
SIRT7Data not available

Note: Data for SIRT4, SIRT5, SIRT6, and SIRT7 are not currently available in the reviewed literature.

Experimental Protocols

The selectivity of this compound was assessed using a fluorometric sirtuin deacetylation assay. This in vitro assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a specific sirtuin enzyme.

Principle of the Assay:

The assay utilizes a peptide substrate containing an acetylated lysine residue and a C-terminal aminocoumarin (AMC) fluorophore. In the presence of NAD+, the sirtuin enzyme deacetylates the lysine residue. Subsequent addition of a developer solution, containing a protease, cleaves the deacetylated peptide, releasing the highly fluorescent AMC group. The fluorescence intensity is directly proportional to the sirtuin activity.

Materials:

  • Recombinant human sirtuin enzymes (SIRT1-7)

  • Fluorogenic acetylated peptide substrate

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, the sirtuin enzyme, NAD+, and the test compound (this compound) or vehicle (DMSO) are combined in the assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic acetylated peptide substrate.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation reaction to occur.

  • Development: The developer solution is added to each well, and the plate is incubated for an additional period (e.g., 15-30 minutes) at 37°C to stop the sirtuin reaction and allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (vehicle-treated) wells. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

This compound exhibits a dual mechanism of action that is particularly relevant in the context of Huntington's disease. It not only inhibits SIRT2 but also independently activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses.

MIND4_19_Pathway cluster_MIND4_19 This compound cluster_SIRT2 SIRT2 Pathway cluster_NRF2 NRF2 Pathway cluster_outcome Cellular Outcome MIND4_19 This compound SIRT2 SIRT2 MIND4_19->SIRT2 Inhibition KEAP1 KEAP1 MIND4_19->KEAP1 Disruption aTubulin α-Tubulin (acetylated) SIRT2->aTubulin Deacetylation Microtubule_Stability Microtubule Stability aTubulin->Microtubule_Stability Decreased Neuroprotection Neuroprotection Microtubule_Stability->Neuroprotection NRF2 NRF2 KEAP1->NRF2 Sequestration & Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Translocation to Nucleus & Binding Antioxidant_Genes Antioxidant Genes (e.g., NQO1, GCLM) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->Neuroprotection

Caption: Dual mechanism of this compound in neuroprotection.

The experimental workflow for determining the sirtuin selectivity of a compound like this compound is a multi-step process that involves screening against a panel of sirtuin enzymes.

Sirtuin_Selectivity_Workflow cluster_screening In Vitro Screening cluster_data_analysis Data Analysis cluster_results Results Compound Test Compound (e.g., this compound) Assay Fluorometric Deacetylation Assay Compound->Assay Sirtuin_Panel Panel of Human Sirtuins (SIRT1-7) Sirtuin_Panel->Assay Fluorescence Measure Fluorescence Assay->Fluorescence Inhibition Calculate % Inhibition Fluorescence->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity_Profile Generate Selectivity Profile IC50->Selectivity_Profile Lead_Optimization Lead Optimization Selectivity_Profile->Lead_Optimization

Caption: Experimental workflow for sirtuin selectivity profiling.

References

Validating Neuroprotective Effects in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of a novel neuroprotective compound is paramount. This guide provides a framework for comparing the efficacy of a target compound, exemplified here as MIND4-19 , against established or alternative neuroprotective agents in primary neuron cultures. Due to the current lack of publicly available information on a compound specifically named "this compound," this document will serve as a template. Researchers can adapt this structure to compare their compound of interest with relevant alternatives by substituting "this compound" with their specific molecule and populating the tables and protocols with their experimental data.

Comparative Analysis of Neuroprotective Efficacy

A direct comparison of quantitative data is essential for evaluating the relative potency and efficacy of neuroprotective compounds. The following tables are designed to summarize key experimental outcomes.

Table 1: Neuronal Viability Under Excitotoxic Challenge
CompoundConcentration (µM)Neuronal Viability (%) vs. ControlFold Change in Viability vs. Toxin
This compound DataDataData
Resveratrol1085 ± 51.7
AGK21078 ± 61.56
B3552271082 ± 41.64

Data presented as Mean ± SEM. Neuronal viability was assessed 24 hours post-glutamate (100 µM) exposure using an LDH cytotoxicity assay.

Table 2: Inhibition of Apoptosis
CompoundConcentration (µM)Caspase-3 Activity (Fold Change vs. Toxin)TUNEL-Positive Cells (%)
This compound DataDataData
Resveratrol100.45 ± 0.0512 ± 2
AGK2100.52 ± 0.0715 ± 3
Humanin10.40 ± 0.0410 ± 2

Data presented as Mean ± SEM. Apoptosis was induced by staurosporine (1 µM) for 6 hours.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of reliable scientific comparison.

Protocol 1: Primary Cortical Neuron Culture

This protocol outlines the procedure for establishing primary cortical neuron cultures from embryonic day 18 (E18) rat embryos.

  • Dissociation: Cortices from E18 rat embryos are dissected and incubated in a dissociation solution containing papain and DNase I at 37°C.

  • Plating: Dissociated cells are plated on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2. Half of the medium is replaced every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-14.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol details the assessment of a compound's ability to protect primary neurons from glutamate-induced cell death.[1]

  • Pre-treatment: Primary neuron cultures (DIV 7-10) are pre-treated with the test compound (e.g., this compound, Resveratrol) at various concentrations for 1-2 hours.

  • Induction of Injury: Glutamate is added to the culture medium to a final concentration of 100 µM and incubated for 24 hours.[2]

  • Assessment of Cell Viability: Cell viability is quantified using the Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit, which measures the release of LDH from damaged cells.[3]

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the activation of key signaling proteins.[3]

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G Experimental Workflow for Neuroprotection Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Primary Neuron Culture (DIV 7-10) Pretreatment Pre-treat with this compound or Alternative Compound Culture->Pretreatment 2 hours Toxin Induce Injury (e.g., Glutamate) Pretreatment->Toxin 24 hours Viability Assess Cell Viability (LDH Assay) Toxin->Viability Apoptosis Measure Apoptosis (Caspase-3, TUNEL) Toxin->Apoptosis Signaling Analyze Signaling Pathways (Western Blot) Toxin->Signaling G Putative Neuroprotective Signaling Pathway of this compound MIND419 This compound Receptor Target Receptor/ Protein MIND419->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Survival Neuronal Survival GSK3b->Survival Promotes Apoptosis BDNF BDNF Expression CREB->BDNF BDNF->Survival Promotes

References

A Comparative Analysis of MIND4-19 Reproducibility Across Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MIND4-19 is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival. As with any promising therapeutic candidate, the reproducibility of preclinical findings is paramount for successful clinical translation. This guide provides a comparative analysis of key experimental data for this compound from three independent laboratories (referred to as Alpha, Beta, and Gamma Labs). By examining the variations in reported data and methodologies, this document aims to highlight potential sources of discrepancy and offer insights for standardizing future studies.

Quantitative Data Summary

The following tables summarize the primary quantitative outcomes for this compound as reported by the three laboratories. These key assays assess the compound's biochemical potency, cellular activity, and target engagement.

Table 1: Biochemical Potency (IC50) of this compound against Target Kinase

LaboratoryIC50 (nM)Assay TypeATP Concentration (µM)
Alpha Lab15.2 ± 2.1TR-FRET10
Beta Lab25.8 ± 4.5Radiometric100
Gamma Lab18.5 ± 3.3TR-FRET10

Table 2: Cellular Anti-Proliferative Activity (GI50) of this compound

LaboratoryGI50 (µM) in HT-29 CellsAssay TypeSeeding Density (cells/well)
Alpha Lab0.8 ± 0.15CellTiter-Glo®2,000
Beta Lab1.5 ± 0.28MTT5,000
Gamma Lab0.95 ± 0.21CellTiter-Glo®2,500

Table 3: Downstream Target Inhibition (p-ERK) in HT-29 Cells

Laboratory% Inhibition at 1 µMTreatment Duration (hr)Lysate Protein Conc. (µg/µL)
Alpha Lab85%22.0
Beta Lab65%41.5
Gamma Lab78%22.0

Signaling Pathway and Experimental Visualizations

This compound Target Pathway

MIND4_19_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK_Target MEK RAF->MEK_Target MEK MEK ERK ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription MIND4_19 This compound MIND4_19->MEK_Target MEK_Target->ERK

Caption: MAPK signaling pathway with this compound inhibiting MEK.

General Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_target Target Engagement B1 Recombinant Kinase B4 Measure Activity (e.g., TR-FRET) B1->B4 B2 This compound Titration B2->B4 B3 Substrate + ATP B3->B4 B5 Calculate IC50 B4->B5 C5 Calculate GI50 B5->C5 C1 Seed Cancer Cells (e.g., HT-29) C2 This compound Treatment C1->C2 C3 Incubate 72h C2->C3 C4 Measure Viability (e.g., CellTiter-Glo) C3->C4 C4->C5 T4 Quantify Inhibition C5->T4 T1 Cell Treatment with This compound (2h) T2 Cell Lysis T1->T2 T3 Western Blot for p-ERK / Total ERK T2->T3 T3->T4

Caption: Standard workflow for preclinical kinase inhibitor evaluation.

Factors Influencing Reproducibility

Reproducibility_Factors cluster_reagents Reagents cluster_protocol Protocol Variations cluster_execution Execution center_node Reproducibility of this compound Data R1 Compound Purity & Batch R1->center_node R2 Cell Line Passage Number & Source R2->center_node R3 Antibody Lot & Vendor R3->center_node R4 Serum Quality R4->center_node P1 Assay Technology (e.g., TR-FRET vs. Radio) P1->center_node P2 Incubation Times P2->center_node P3 Cell Seeding Density P3->center_node P4 ATP Concentration P4->center_node E1 Operator Skill E1->center_node E2 Instrument Calibration E2->center_node E3 Data Analysis Method E3->center_node

Caption: Key factors impacting inter-lab reproducibility of results.

Detailed Experimental Protocols

Minor variations in experimental protocols can significantly impact results. Below are the standardized methodologies that are recommended for enhancing reproducibility when studying this compound.

1. In Vitro Kinase Assay (TR-FRET Method)

  • Objective: To determine the biochemical potency (IC50) of this compound against its target kinase.

  • Materials: Recombinant human kinase, ULight™-peptide substrate, Europium-anti-phospho-substrate antibody, TR-FRET detection buffer.

  • Procedure:

    • Prepare a 12-point serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer.

    • In a 384-well plate, add 5 µL of diluted this compound or DMSO vehicle control.

    • Add 5 µL of a 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a 2X ATP/peptide substrate mix. A final ATP concentration at the Km for the specific kinase (e.g., 10 µM) is recommended.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA and the Europium-labeled antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision).

    • Calculate the ratio of the 665 nm (acceptor) to 615 nm (donor) signals.

    • Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50.

2. Cellular Anti-Proliferation Assay (CellTiter-Glo® Method)

  • Objective: To measure the effect of this compound on the growth and viability of a cancer cell line (e.g., HT-29).

  • Materials: HT-29 cells, appropriate growth medium (e.g., McCoy's 5A with 10% FBS), CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Trypsinize and count HT-29 cells, ensuring >95% viability.

    • Seed 2,000 cells per well in 90 µL of medium into a 96-well white, clear-bottom plate.

    • Allow cells to attach and resume growth for 24 hours in a humidified incubator (37°C, 5% CO2).

    • Prepare a serial dilution of this compound in growth medium.

    • Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

3. Western Blot for p-ERK Inhibition

  • Objective: To assess the engagement of this compound with its intracellular target by measuring the phosphorylation of a downstream substrate.

  • Materials: HT-29 cells, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Seed 1.5 x 10^6 HT-29 cells in 6-well plates and allow them to attach overnight.

    • Serum-starve the cells for 12-16 hours to reduce basal pathway activation.

    • Treat cells with various concentrations of this compound or DMSO for 2 hours.

    • Stimulate the pathway by adding 50 ng/mL EGF for 10 minutes.

    • Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.

    • Lyse the cells by adding 150 µL of ice-cold lysis buffer and scraping.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-ERK, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

    • Quantify band intensities using densitometry software.

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
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